5-Phenyllevulinic acid
Description
4-Oxo-5-phenylpentanoic acid has been reported in Picea rubens with data available.
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNSOYZGFPWHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyllevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 5-phenyllevulinic acid, also known as 5-oxo-5-phenylpentanoic acid. This keto acid holds potential as a versatile building block in medicinal chemistry and drug development. This guide details a primary synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.
Synthesis of this compound
The most direct and established method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640). This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
The reaction proceeds through the formation of an acylium ion intermediate from the interaction of glutaric anhydride and the Lewis acid catalyst. This electrophile is then attacked by the electron-rich benzene ring, leading to the formation of the carbon-carbon bond and, after workup, the desired product.
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Benzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension. Following this, add benzene (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0°C and slowly quench it by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 5-Oxo-5-phenylpentanoic acid |
| CAS Number | 1501-05-9[1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₂O₃[1][2][4][6][7][8] |
| Molecular Weight | 192.21 g/mol [2][4][6][7][8] |
| Appearance | White to off-white solid |
| Melting Point | 124-129 °C[1][7] |
Spectroscopic Analysis
The structural confirmation of this compound is achieved through spectroscopic methods. The expected spectral data are detailed below.
A general workflow for the characterization process is as follows:
Caption: Workflow for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pentanoic acid chain. The aromatic protons will typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the carbonyl groups will be deshielded and appear as triplets, while the central methylene protons will be a multiplet. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the ipso-carbon being distinct), and the three aliphatic methylene carbons.
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A sharp C=O stretch from the ketone (around 1685 cm⁻¹).
-
A sharp C=O stretch from the carboxylic acid (around 1710 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic C-H bonds.
-
C=C stretching vibrations for the aromatic ring.
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (192.21 g/mol ). Fragmentation patterns can provide further structural information.
Conclusion
This technical guide outlines a robust and accessible method for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The straightforward synthesis and the presence of multiple functional groups make this compound an attractive starting material for the development of novel chemical entities.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5-oxo-5-phenylpentanoic acid [stenutz.eu]
- 3. 1501-05-9|5-Oxo-5-phenylpentanoic acid|BLD Pharm [bldpharm.com]
- 4. 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9 [matrix-fine-chemicals.com]
- 5. 1501-05-9|5-Oxo-5-phenylpentanoic acid| Ambeed [ambeed.com]
- 6. Synthonix, Inc > 1501-05-9 | 5-Oxo-5-phenylpentanoic acid [synthonix.com]
- 7. 5-Oxo-5-phenylvaleric acid 96 1501-05-9 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
Physicochemical Properties of 5-Phenyllevulinic Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyllevulinic acid, also known as 5-oxo-5-phenylpentanoic acid, is a keto acid of interest in various fields of chemical and biomedical research. Its structural similarity to endogenous compounds, particularly 5-aminolevulinic acid (5-ALA), suggests potential applications in areas such as photodynamic therapy (PDT) and as a building block in organic synthesis. Understanding the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and formulation characteristics.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also includes comparative data for the structurally related and extensively studied compound, 5-aminolevulinic acid, to provide a broader context for researchers. Furthermore, this guide outlines general experimental protocols for determining key physicochemical parameters and visualizes relevant biological pathways and experimental workflows.
Physicochemical Data
The quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information. For comparative purposes, a table with the properties of the related compound 5-aminolevulinic acid is also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | - |
| CAS Number | 1501-05-9 | - |
| Solubility | DMSO: 1 mg/mL | [1] |
Table 2: Physicochemical Properties of 5-Aminolevulinic Acid (for comparison)
| Property | Value | Source |
| Melting Point | 156-158 °C | [2] |
| Solubility | Very soluble in water | [2] |
| logP | -1.5 | [2] |
| pKa | Not readily available | [3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, general methodologies for determining the key physicochemical properties of organic acids are well-established.
General Experimental Workflow for Physicochemical Characterization of a Solid Organic Acid
The following diagram illustrates a typical workflow for determining the fundamental physicochemical properties of a solid organic acid like this compound.
References
The Thermal Stability and Decomposition of 5-Phenyllevulinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Phenyllevulinic acid, a derivative of levulinic acid, is a γ-keto acid. While levulinic acid and its derivatives are of significant interest as biomass-derived platform chemicals, the specific physicochemical properties of many substituted analogs, including this compound, remain largely uncharacterized in public literature. Understanding the thermal stability and decomposition profile of a compound is a critical aspect of its overall characterization, impacting storage, handling, and application, particularly in fields such as drug development where stability is paramount. This guide aims to provide the foundational knowledge and experimental direction necessary for such an investigation.
Theoretical Thermal Behavior of γ-Keto Acids
Gamma-keto acids, such as this compound, are generally more thermally stable than their β-keto acid counterparts. The characteristic thermal decarboxylation observed in β-keto acids proceeds through a stable six-membered cyclic transition state, a mechanism that is not favored for γ-keto acids.[1][2][3][4] Therefore, it is anticipated that this compound will not readily undergo decarboxylation upon heating.[1][2][4]
Decomposition at higher temperatures would likely proceed through more complex fragmentation pathways, potentially involving cleavage of the carbon-carbon bonds within the keto-acid backbone or reactions involving the phenyl group. The specific decomposition products would depend on the precise conditions, including temperature, atmosphere, and the presence of any catalysts.
Quantitative Data
As of the date of this guide, specific quantitative data on the thermal properties of this compound (e.g., melting point, onset of decomposition, enthalpy of decomposition) are not available in the peer-reviewed scientific literature. The following tables are presented as templates for researchers to populate upon experimental investigation.
Table 1: Thermal Properties of this compound
| Property | Value | Method |
| Melting Point (°C) | Data not available | DSC / Capillary Method |
| Onset of Decomposition (°C) | Data not available | TGA |
| Peak Decomposition Temp. (°C) | Data not available | TGA/DTG |
Table 2: Thermogravimetric Analysis (TGA) Data Summary
| Atmosphere | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) |
| Inert (e.g., N₂) | Data not available | Data not available | Data not available |
| Oxidative (e.g., Air) | Data not available | Data not available | Data not available |
Recommended Experimental Protocols
To determine the thermal stability and decomposition of this compound, the following standard analytical techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Place a precisely weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the experiment under a controlled atmosphere, typically an inert gas such as nitrogen, to study thermal decomposition, and separately in an oxidative atmosphere like air to assess oxidative stability.
-
Record the mass of the sample as a function of temperature. The resulting data is presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to detect any other thermal transitions, such as glass transitions or solid-solid phase transitions, and to measure the enthalpy of these transitions.
Methodology:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Place a precisely weighed sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting and decomposition temperatures.
-
Record the heat flow to the sample relative to the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks on the DSC thermogram.
Visualizations
The following diagrams illustrate the proposed experimental workflow for assessing the thermal stability of this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Caption: Factors influencing the thermal stability and decomposition of this compound.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, a theoretical understanding based on its structure as a γ-keto acid suggests a higher thermal stability compared to β-keto acids, with an unlikeliness of facile decarboxylation. This guide provides the necessary framework and standardized experimental protocols for researchers to undertake a thorough characterization of this compound's thermal properties. The generation of such data will be invaluable for its potential applications in various scientific and industrial fields.
References
Technical Guide: Solubility of 5-Phenyllevulinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 5-phenyllevulinic acid in organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document presents the known solubility information and provides detailed experimental protocols for researchers to determine solubility in solvents relevant to their work.
Quantitative Solubility Data
Currently, published quantitative solubility data for this compound in a range of organic solvents is very limited. A single data point has been reported in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Temperature |
| DMSO | 1 mg/mL[1] | Not Specified |
Further research is required to establish a comprehensive solubility profile of this compound in other common organic solvents. The following sections provide standardized methodologies to perform such measurements.
Experimental Protocols for Solubility Determination
Determining the solubility of a compound like this compound is a fundamental step in various research and development processes, including formulation, purification, and analytical method development. The following are common methods for determining the solubility of a solid organic compound.
This is a widely used technique to determine equilibrium solubility.
Principle: An excess amount of the solid solute is mixed with the solvent and agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined.
Apparatus and Materials:
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
This compound
-
Organic solvents of interest
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate until equilibrium is reached. The time to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points like 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the sample immediately using a syringe filter that is compatible with the solvent.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the original solubility in units such as mg/mL or mol/L.
This method involves observing the dissolution of a solid upon controlled heating.
Principle: A mixture of the solute and solvent of a known composition is heated slowly with constant stirring. The temperature at which the last solid particles dissolve to form a clear solution is recorded as the solubility temperature for that specific composition.
Apparatus and Materials:
-
Jacketed glass vessel with a stirrer
-
Circulating bath for temperature control
-
Calibrated thermometer or temperature probe
-
Light source and a detector (turbidity meter) or visual observation
-
Analytical balance
-
This compound
-
Organic solvents of interest
Procedure:
-
Accurately weigh known amounts of this compound and the solvent into the glass vessel.
-
Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) while stirring vigorously.
-
Continuously monitor the mixture for the disappearance of solid particles. This can be done visually or instrumentally by measuring the light transmission through the sample.
-
Record the temperature at which the solution becomes completely clear. This is the equilibrium solubility temperature for the prepared concentration.
-
Repeat the procedure for different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isothermal saturation method of solubility determination.
Caption: General workflow for determining solubility via the isothermal saturation method.
References
Quantum Chemical Blueprint for 5-Phenyllevulinic Acid: A Technical Guide for Drug Development
Introduction
5-Phenyllevulinic acid, a derivative of levulinic acid, presents a molecule of significant interest in the realm of medicinal chemistry and drug development. Its structural similarity to 5-aminolevulinic acid (5-ALA), a clinically utilized photosensitizer precursor for photodynamic therapy (PDT) and fluorescence-guided surgery, suggests potential applications that are critically dependent on its molecular properties.[1][2][3][4] Quantum chemical calculations offer a powerful, non-empirical approach to elucidate the electronic structure, reactivity, and spectroscopic signatures of this compound, thereby guiding its experimental investigation and potential therapeutic applications.[5][6][7]
This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on this compound. While specific computational studies on this molecule are not yet prevalent in published literature, this document details the established methodologies and protocols derived from computational studies of analogous organic acids and drug-like molecules.[8][9][10][11][12]
Computational Methodology
The successful application of quantum chemical calculations hinges on the appropriate selection of theoretical methods and computational parameters. For a molecule like this compound, Density Functional Theory (DFT) provides an optimal balance of accuracy and computational efficiency.[8][9][11][12]
Software Selection
A variety of quantum chemistry software packages are suitable for the proposed calculations. Commonly used platforms include:
-
Gaussian: A widely used commercial package with a comprehensive suite of methods.
-
ORCA: A powerful and versatile computational chemistry program that is free for academic use.
-
GAMESS: A freely available quantum chemistry package.
Theoretical Level
The choice of the DFT functional and basis set is crucial for obtaining reliable results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely validated choice for organic molecules, providing a good description of both structure and energetics.[8][9]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Solvation Model: To simulate a biologically relevant aqueous environment, a continuum solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) should be employed.
Key Computational Experiments
A series of computational experiments should be performed to thoroughly characterize this compound.
Geometry Optimization and Vibrational Analysis
The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, which locates the minimum energy conformation on the potential energy surface. Following optimization, a vibrational frequency calculation is essential to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These predicted spectra can be invaluable for interpreting experimental spectroscopic data.
Electronic Properties
Understanding the electronic landscape of this compound is key to predicting its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites), which is crucial for understanding how the molecule will interact with biological targets.
-
Mulliken Atomic Charges: These calculations provide the charge distribution on an atom-by-atom basis, offering further insight into the molecule's polarity and reactive sites.
Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties that can be directly compared with experimental data.
-
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the molecule and its derivatives.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions and the molecule's color and photophysical properties.
Acidity (pKa) Prediction
The acidity of the carboxylic acid group is a fundamental property influencing the molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological receptors. The pKa can be calculated by determining the Gibbs free energy change of the deprotonation reaction in a solvent.[8]
Data Presentation
For clarity and comparative analysis, all quantitative results should be organized into structured tables.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.54 | C1-C2-C3 | 109.5 |
| C=O | 1.23 | O-C-C | 120.0 |
| C-O | 1.36 | ||
| Note: This table presents hypothetical data for illustrative purposes. |
Table 2: Calculated Thermodynamic and Electronic Properties (Illustrative)
| Property | Value |
| Total Energy (Hartree) | -X.XXXX |
| Dipole Moment (Debye) | Y.YY |
| HOMO Energy (eV) | -Z.ZZ |
| LUMO Energy (eV) | -A.AA |
| HOMO-LUMO Gap (eV) | B.BB |
| pKa | C.CC |
| Note: This table presents hypothetical data for illustrative purposes. |
Table 3: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| O-H stretch | 3400 | High | Low |
| C=O stretch (keto) | 1715 | High | Medium |
| C=O stretch (acid) | 1760 | High | Medium |
| Phenyl ring C-H stretch | 3100-3000 | Medium | High |
| Note: This table presents hypothetical data for illustrative purposes. |
Visualizations
Diagrams are essential for representing complex workflows and relationships.
Caption: Workflow for quantum chemical calculations of this compound.
Caption: Relationship between calculated properties and drug development applications.
Conclusion
This technical guide provides a robust framework for the quantum chemical investigation of this compound. By systematically applying the described computational experiments, researchers can generate a wealth of data on the molecule's structural, electronic, and spectroscopic properties. These theoretical insights are invaluable for understanding the fundamental chemistry of this compound, guiding experimental efforts, and ultimately accelerating its potential development as a novel therapeutic agent. The integration of high-level computational chemistry into the drug discovery workflow is an essential component of modern pharmaceutical research.[6][7]
References
- 1. Clinical uses of 5-aminolaevulinic acid in photodynamic treatment and photodetection of cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical 5-aminolevulinic acid-mediated photodynamic therapy for basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design of 5-aminolevulinic acid derivatives aimed at improving photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 9. researchgate.net [researchgate.net]
- 10. First-Principles Density Functional Theory Calculations for Formic Acid Adsorption onto Hydro-Garnet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Phenyllevulinic Acid Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of synthetic protocols for 5-phenyllevulinic acid and its derivatives. It includes detailed experimental procedures, quantitative data summaries, and visualizations of the synthetic workflows.
Introduction
This compound, a gamma-keto acid, and its derivatives are of growing interest in medicinal chemistry and drug development. Their structural motif offers a scaffold for the synthesis of a variety of heterocyclic compounds and other molecules with potential therapeutic applications. This document outlines key synthetic strategies for the preparation of this compound and its derivatives, with a focus on providing practical, reproducible protocols.
Synthesis of 4-Oxo-4-phenylbutanoic Acid: A Key Precursor
A common and efficient route to derivatives of this compound begins with the synthesis of 4-oxo-4-phenylbutanoic acid. This is typically achieved through a Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640).
Experimental Protocol: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
Materials:
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, thiophene-free benzene
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Apparatus for mechanical stirring, reflux, and steam distillation
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.
-
In the flask, place anhydrous aluminum chloride (2.2 equivalents) and dry, thiophene-free benzene.
-
Slowly add a solution of succinic anhydride (1.0 equivalent) in benzene through the dropping funnel with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for approximately 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add crushed ice to the reaction mixture, followed by the slow addition of a mixture of concentrated hydrochloric acid and water to decompose the aluminum chloride complex.
-
Remove the excess benzene by steam distillation.
-
Cool the remaining aqueous solution to allow the product to crystallize.
-
Collect the crude 4-oxo-4-phenylbutanoic acid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water.[1]
Quantitative Data:
| Reactant/Product | Molar Ratio | Key Parameters | Yield | Purity |
| Succinic Anhydride | 1.0 | Reflux time: 30 min | Good | Excellent after recrystallization |
| Aluminum Chloride | 2.2 | |||
| 4-Oxo-4-phenylbutanoic acid | - |
Note: Specific yields and purities can vary depending on the scale and precise reaction conditions. Refer to specific literature for detailed data.
Logical Relationship of the Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of benzene with succinic anhydride.
Homologation to this compound Derivatives
While a direct, one-pot synthesis of this compound is not widely reported, multi-step synthetic routes involving homologation of 4-oxo-4-phenylbutanoic acid or related precursors are plausible. Two potential methods for this carbon-chain extension are the Arndt-Eistert homologation and the Reformatsky reaction.
Theoretical Protocol 1: Arndt-Eistert Homologation
The Arndt-Eistert reaction provides a method for converting a carboxylic acid to its next higher homolog. This would involve the conversion of 4-oxo-4-phenylbutanoic acid to 5-phenyl-4-oxopentanoic acid (this compound).
Reaction Steps:
-
Acid Chloride Formation: 4-oxo-4-phenylbutanoic acid is first converted to its acid chloride using a reagent such as thionyl chloride (SOCl₂).
-
Diazoketone Formation: The resulting acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone.
-
Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement, typically catalyzed by silver(I) oxide (Ag₂O) or light, to form a ketene (B1206846).
-
Hydrolysis: The ketene is then hydrolyzed in the presence of water to yield 5-phenyl-4-oxopentanoic acid.
Caution: Diazomethane is a toxic and explosive gas and should be handled with extreme care by experienced personnel in a well-ventilated fume hood.
Experimental Workflow for Arndt-Eistert Homologation
Caption: Workflow for Arndt-Eistert homologation.
Theoretical Protocol 2: Reformatsky Reaction
The Reformatsky reaction offers an alternative route to extend the carbon chain by reacting an α-halo ester with a carbonyl compound in the presence of zinc. While not a direct homologation of the carboxylic acid, a related strategy could be envisioned.
Synthesis of this compound Derivatives
Synthesis of Esters: Ethyl 5-phenyl-4-oxopentanoate
Ester derivatives of this compound can be prepared through Fischer esterification of the parent acid or via other synthetic routes. A reported synthesis of a related compound, ethyl 5-oxopentanoate, involves the reaction of ethyl 5-bromopentanoate with pyridine (B92270) N-oxide. A similar strategy could be adapted for the phenyl-substituted analogue.
General Protocol for Fischer Esterification:
-
Dissolve this compound in an excess of the desired alcohol (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the ester by column chromatography or distillation.
Synthesis of Amides: 5-Phenyl-4-oxopentanamide
Amides can be synthesized from the corresponding carboxylic acid by first converting the acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine.
General Protocol for Amide Synthesis:
-
Convert this compound to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve the desired amine (e.g., ammonia (B1221849) for the primary amide, or a primary/secondary amine for substituted amides) in an appropriate solvent.
-
Slowly add the acid chloride to the amine solution, often at a reduced temperature to control the exothermic reaction.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with dilute acid and/or base to remove unreacted starting materials and byproducts.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the crude amide.
-
Purify the amide by recrystallization or column chromatography.
Applications in Drug Development and Signaling Pathways
While the biological activities of this compound and its derivatives are not as extensively studied as those of 5-aminolevulinic acid (5-ALA), which is used in photodynamic therapy, gamma-keto acids with terminal phenyl groups are of interest in medicinal chemistry. Phenolic acids, in general, have been investigated for their neuroprotective effects.[2] The structural similarity of this compound to other biologically active molecules suggests potential for its derivatives to interact with various biological targets. For instance, some phenyl-substituted butanoic acid derivatives have been identified as S1P₁ receptor agonists, which are relevant in autoimmune diseases.[3] Further research is needed to fully elucidate the pharmacological profile and potential signaling pathway interactions of this compound derivatives.
Potential Signaling Pathway Involvement
Caption: Potential interaction of derivatives with signaling pathways.
Conclusion
The synthesis of this compound and its derivatives can be approached through established organic chemistry reactions. The Friedel-Crafts acylation provides a reliable method for obtaining the key precursor, 4-oxo-4-phenylbutanoic acid. Subsequent homologation and derivatization reactions can then be employed to generate the target compounds. While the biological activities of these specific compounds are still an emerging area of research, their structural features suggest they hold promise for the development of new therapeutic agents. Further investigation into their pharmacological profiles is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5-Phenyllevulinic Acid Analogs in Polymer Chemistry: Application Notes and Protocols
To the Esteemed Researcher,
This document provides a comprehensive overview of the applications of levulinic acid and its derivatives in polymer chemistry, with a focus on their use in creating sustainable polymers and advanced drug delivery systems. It is important to note that a thorough review of the current scientific literature reveals a significant scarcity of information specifically concerning the applications of 5-phenyllevulinic acid in polymer chemistry.
Therefore, this document will focus on two closely related and extensively studied analogs: Levulinic Acid (LA) and 5-Aminolevulinic Acid (ALA) . The principles, protocols, and applications detailed herein for these compounds may provide a foundational understanding and inspiration for potential future research into the polymeric applications of this compound.
Part 1: Levulinic Acid in the Synthesis of Bio-Based Polymers
Application Note
Levulinic acid (LA), a biomass-derived platform chemical, is a versatile building block for a new generation of sustainable and biodegradable polymers. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, allows for its participation in a variety of polymerization reactions, including step-growth polymerization to form polyesters and polyamides.[1][2] These LA-based polymers are gaining significant attention as environmentally friendly alternatives to petroleum-based plastics in applications ranging from packaging and agricultural films to biomedical devices.[1] Furthermore, derivatives of levulinic acid can be utilized as bio-based plasticizers to enhance the flexibility and processability of other biopolymers.
Polyesters derived from levulinic acid and its derivatives can be synthesized through the polycondensation of LA-based diols or diesters with other monomers. These polyesters often exhibit amorphous structures with tunable glass transition temperatures and good thermal stability.[3] Polyamides can also be synthesized directly from levulinic acid using multicomponent reactions, such as the Ugi reaction, which efficiently creates polyamide-lactam structures.[4][5] This one-pot reaction is highly atom-efficient and allows for the creation of functional polymers with adjustable properties.[4]
Quantitative Data Presentation
Table 1: Properties of Polyamides Synthesized from Levulinic Acid via Ugi Multicomponent Reaction
| Polymer ID | Diamine Monomer | Diisonitrile Monomer | Mn ( g/mol ) | Đ (PDI) |
| P1 | Ethylenediamine (B42938) | 1,6-Diisocyanohexane (B7799794) | 8110 | 1.48 |
| P2 | 1,4-Diaminobutane | 1,6-Diisocyanohexane | 7560 | 1.55 |
| P3 | 1,6-Diaminohexane | 1,6-Diisocyanohexane | 9230 | 1.62 |
Data sourced from Hartweg et al., Green Chemistry, 2016.[6]
Table 2: Thermal Properties of Biobased Polyesters from a Spirocyclic Levulinic Acid Derivative
| Polyester Co-monomer | Td, 5% (°C) | Td, max (°C) | Tg (°C) |
| 1,4-Butanediol | 315 | 363 | 12 |
| 1,6-Hexanediol | 321 | 368 | 25 |
| Neopentyl glycol | 302 | 358 | 49 |
| 1,4-Cyclohexanedimethanol | 300 | 366 | 42 |
Data sourced from Macromolecules, 2021.[3]
Experimental Protocols
Protocol 1: Synthesis of Polyamide from Levulinic Acid via Ugi Multicomponent Reaction
This protocol describes the direct polymerization of levulinic acid with a diamine and a diisonitrile.[2][6]
Materials:
-
Levulinic Acid (LevA)
-
Ethylenediamine
-
1,6-Diisocyanohexane
-
Methanol (B129727) (MeOH)
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve levulinic acid (1.0 eq), ethylenediamine (1.5 eq), and 1,6-diisocyanohexane (1.0 eq) in methanol to achieve a final concentration of 2.28 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Precipitate the resulting polymer by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the polymer by filtration and wash with additional cold diethyl ether.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Protocol 2: Synthesis of Poly(levulinic acid-pentaerythritol)
This protocol outlines the melt polycondensation of levulinic acid and pentaerythritol (B129877).[1]
Materials:
-
Levulinic Acid (LA)
-
Pentaerythritol
-
Antimony(III) oxide (Sb₂O₃) catalyst
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
Procedure:
-
Combine levulinic acid and pentaerythritol in a 4:3 molar ratio in the three-neck flask.
-
Add a catalytic amount of Sb₂O₃ (e.g., 0.1% by weight of the total monomers).
-
Heat the mixture under a nitrogen atmosphere with stirring. The temperature should be gradually increased from room temperature to 210°C.
-
During the heating process, water will be formed as a byproduct of the esterification and ketalization reactions and will be removed through the condenser.
-
Maintain the reaction at 210°C for several hours until the desired viscosity is reached.
-
Apply a vacuum to the system to remove any remaining water and other volatile byproducts to drive the polymerization to completion.
-
Cool the reaction mixture to room temperature to obtain the solid thermoplastic polymer.
-
The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., acetone) and precipitating it in a non-solvent.
-
Dry the purified polymer under vacuum.
-
Characterize the polymer for its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Visualizations
Part 2: 5-Aminolevulinic Acid in Polymeric Drug Delivery Systems
Application Note
5-Aminolevulinic acid (ALA) is a natural prodrug that is metabolically converted into the photosensitizer Protoporphyrin IX (PpIX) within cells. This process is exploited in photodynamic therapy (PDT) for the treatment of various cancers and other diseases. However, the clinical efficacy of ALA is often limited by its hydrophilicity, which restricts its penetration through biological membranes.
To overcome this limitation, polymer chemistry offers innovative solutions for the targeted delivery of ALA. By incorporating ALA into polymeric systems such as nanoparticles, conjugates, or dendrimers, its bioavailability and selective accumulation in tumor tissues can be significantly enhanced.
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate ALA, creating nanoparticles that protect the drug from degradation and facilitate its transport across cell membranes.[4][7] These nanoparticles can be further functionalized with targeting ligands to improve their specificity for cancer cells.
Polymer-ALA Conjugates: Covalently linking ALA to polymers such as polyethylene (B3416737) glycol (PEG) can improve its solubility, stability, and pharmacokinetic profile. These conjugates can be designed to release ALA in response to specific stimuli within the tumor microenvironment.
Dendritic Polymers: Dendrimers, with their highly branched, tree-like structures, offer a high payload capacity for ALA.[8][9] Multiple ALA molecules can be attached to the periphery of a dendrimer, creating a macromolecular prodrug that can efficiently deliver a high concentration of ALA to the target site.[8]
Quantitative Data Presentation
Table 3: Characteristics of 5-Aminolevulinic Acid-Loaded PLGA Nanoparticles
| Parameter | Value |
| Mean Particle Size | 65.6 ± 26 nm |
| Polydispersity Index (PDI) | 0.62 |
| Encapsulation Efficiency | 65.8 ± 7.2% |
| Drug Loading Capacity | 0.62 ± 0.27% |
Data sourced from Shi et al., International Journal of Nanomedicine, 2013.[4]
Table 4: Phototoxicity of 5-Aminolevulinic Acid and its Ester Derivatives in C6 Glioma Cells
| Compound | Incubation Time | LD₅₀ (µg/mL) |
| 5-ALA | 6 hours | 45 |
| ALA-n-pentyl ester (E1) | 6 hours | 4 |
| R,S-ALA-2-(hydroxymethyl) tetrahydrofuranyl ester (E2) | 6 hours | 8 |
Data sourced from FNAS, Photochemistry and Photobiology, 2000.[10]
Experimental Protocols
Protocol 3: Preparation of 5-Aminolevulinic Acid (ALA) Loaded PLGA Nanoparticles
This protocol details the preparation of ALA-loaded PLGA nanoparticles using a modified double emulsion solvent evaporation method.[4]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
5-Aminolevulinic Acid (ALA)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Prepare the primary emulsion (w/o):
-
Dissolve a specific amount of ALA in a small volume of deionized water to create the internal aqueous phase.
-
Dissolve PLGA in dichloromethane to create the organic phase.
-
Add the internal aqueous phase to the organic phase and sonicate on ice to form a stable water-in-oil (w/o) primary emulsion.
-
-
Prepare the double emulsion (w/o/w):
-
Prepare an aqueous solution of poly(vinyl alcohol) (PVA) to act as the external aqueous phase and stabilizer.
-
Add the primary emulsion to the PVA solution and sonicate again on ice to form the water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle collection and purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated ALA. This can be done by repeated cycles of centrifugation and resuspension.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticle suspension to obtain a dry powder for storage.
-
-
Characterization:
-
Determine the particle size and polydispersity index using Dynamic Light Scattering (DLS).
-
Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Calculate the encapsulation efficiency and drug loading capacity by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the ALA content using a validated analytical method (e.g., HPLC).
-
Protocol 4: Synthesis of a First-Generation ALA-Containing Dendrimer
This protocol describes a convergent approach to synthesizing a dendrimer with multiple ALA units attached to its periphery.[8]
Materials:
-
Boc-protected 5-aminolevulinic acid (Boc-ALA)
-
A tripodent core molecule (e.g., 1,3,5-benzenetricarbonyl trichloride)
-
A tris(hydroxyl)-containing wedge precursor
-
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) for esterification
-
Trifluoroacetic acid (TFA) for deprotection
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
Synthesis of the Boc-ALA wedge:
-
React three equivalents of Boc-ALA with a tris(hydroxyl)-containing precursor using DCC and DMAP in DCM to form a tris(Boc-ALA)-containing wedge.
-
Purify the wedge using column chromatography.
-
-
Attachment of the wedge to the core:
-
React the purified wedge with the tripodent core molecule (e.g., 1,3,5-benzenetricarbonyl trichloride) in the presence of a base (e.g., triethylamine) in DMF to form the Boc-protected dendrimer.
-
Purify the dendrimer by precipitation or chromatography.
-
-
Deprotection of the ALA units:
-
Dissolve the Boc-protected dendrimer in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting groups.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Purification of the final dendrimer:
-
Purify the deprotected dendrimer, now as its TFA salt, by precipitation in a non-solvent (e.g., diethyl ether).
-
Collect the final product and dry it under vacuum.
-
-
Characterization:
-
Confirm the structure of the dendrimer at each step using NMR spectroscopy and Mass Spectrometry.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00724F [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. (PDF) Renewable Polymers: Synthesis and Characterization of [research.amanote.com]
- 6. Direct polymerization of levulinic acid via Ugi multicomponent reaction - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00372A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological studies of 5-aminolevulinic acid-containing dendrimers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro fluorescence, toxicity and phototoxicity induced by delta-aminolevulinic acid (ALA) or ALA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Potential of 5-Phenyllevulinic Acid as a Versatile Pharmaceutical Intermediate
For Immediate Release: Researchers, scientists, and drug development professionals are increasingly turning their attention to 5-phenyllevulinic acid, a promising and versatile pharmaceutical intermediate. This gamma-keto acid, featuring a terminal phenyl group, presents a unique structural motif that serves as a valuable building block in the synthesis of a wide array of complex organic molecules, including novel therapeutic agents. Its potential applications span from the development of new analgesics and anticonvulsants to its use in the synthesis of heterocyclic compounds, which are foundational to many modern drugs.
This application note provides a comprehensive overview of this compound, including its synthesis, potential therapeutic applications, and detailed experimental protocols.
Synthesis and Chemical Profile
This compound, also known as 4-oxo-5-phenylpentanoic acid, can be synthesized through several established organic chemistry methodologies. The most prominent and industrially scalable method is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), results in the formation of a carbon-carbon bond, attaching the succinic acid moiety to the benzene ring to form 3-benzoylpropanoic acid, which can then be further processed.
Alternative synthetic strategies for aryl-substituted γ-keto acids are also being explored, including the magnesium-promoted reductive carboxylation of aryl vinyl ketones. These emerging methods offer potentially milder and more environmentally friendly routes to this class of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Solid |
| CAS Number | 3183-15-1 |
| Solubility | Soluble in DMSO |
Therapeutic Potential and Applications
The unique chemical structure of this compound, combining a carboxylic acid and a ketone with a phenyl group, makes it a highly attractive starting material for the synthesis of various pharmacologically active molecules.
Analgesic and Anticonvulsant Properties: Research into related γ-keto acids has indicated potential analgesic and anticonvulsant activities. For instance, a microbial metabolite, 5-hydroxy-5-phenyllevulinic acid, has demonstrated analgesic properties. The core structure of this compound provides a scaffold that can be modified to explore new drug candidates for pain management and neurological disorders. Studies on the ketogenic diet have shown that ketone bodies can exert anticonvulsant effects by modulating brain energy metabolism and neurotransmitter systems, suggesting a potential mechanism of action for γ-keto acids.
Intermediate for Heterocyclic Synthesis: Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocycles containing nitrogen, sulfur, or oxygen. These heterocyclic derivatives are being investigated for a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound from benzene and succinic anhydride.
Materials:
-
Benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (B124822) (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium carbonate solution (10%)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride and dry nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of succinic anhydride in nitrobenzene through the dropping funnel with constant stirring.
-
After the addition of succinic anhydride, add benzene dropwise.
-
Once the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent like dichloromethane.
-
Combine the organic extracts and wash with a 10% sodium carbonate solution to extract the acidic product.
-
Acidify the sodium carbonate extract with hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.
Table 2: Example Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value |
| Reactant Ratio (Benzene:Succinic Anhydride:AlCl₃) | 1 : 1 : 2.2 |
| Solvent | Nitrobenzene |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Visualizing the Synthesis and Potential
To better understand the synthetic pathway and the potential applications of this compound, the following diagrams illustrate the key processes.
Conclusion
This compound stands out as a pharmaceutical intermediate with significant untapped potential. Its straightforward synthesis and versatile chemical nature make it an ideal candidate for the development of new and improved therapeutic agents. Further research into its biological activities and its application in the synthesis of complex pharmaceutical compounds is warranted and expected to yield exciting new discoveries in the field of drug development. Professionals in the pharmaceutical industry are encouraged to explore the possibilities that this valuable building block offers.
"development of analytical methods for 5-phenyllevulinic acid quantification"
Application Notes & Protocols: Quantification of 5-Phenyllevulinic Acid
Introduction
This compound is a derivative of levulinic acid, a platform chemical with broad applications in the synthesis of pharmaceuticals, and specialty chemicals. The introduction of a phenyl group can significantly alter the molecule's properties and potential applications, making its accurate quantification crucial for research, development, and quality control. This document provides detailed protocols for the development of analytical methods for the quantification of this compound in various matrices. While specific validated methods for this compound are not widely published, the following protocols are adapted from robust methods used for the analysis of similar compounds, such as levulinic acid and 5-aminolevulinic acid.
The proposed methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence detection (HPLC-FLD) following derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection
This method is a straightforward and widely accessible approach for the quantification of this compound, leveraging its UV absorbance due to the presence of the phenyl group.
Quantitative Data Summary
Table 1: Target Validation Parameters for HPLC-UV Method
| Parameter | Target Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Experimental Protocol
1. Principle: Separation of this compound from the sample matrix is achieved on a reversed-phase HPLC column, followed by detection and quantification based on its ultraviolet absorbance.
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or Phosphoric acid)
-
Syringe filters (0.22 µm)
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Sample Preparation:
-
For liquid samples, perform a simple dilution with the mobile phase.
-
For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile), followed by centrifugation and filtration of the supernatant.
-
All samples should be filtered through a 0.22 µm syringe filter before injection.
5. Instrument Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing a small percentage of acid (e.g., 0.1% formic acid) to ensure protonation of the analyte.[1] A typical starting point could be 60:40 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm or 254 nm (to be determined by UV scan of the standard)[1]
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For enhanced sensitivity and selectivity, a derivatization step can be introduced to make this compound fluorescent. This approach is particularly useful for complex matrices or when low detection limits are required.
Quantitative Data Summary
Table 2: Target Validation Parameters for HPLC-FLD Method
| Parameter | Target Range |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 5 - 250 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 3% |
Experimental Protocol
1. Principle: this compound is chemically derivatized to introduce a fluorescent tag. The resulting derivative is then separated by HPLC and detected by a fluorescence detector. A plausible derivatization strategy, adapted from methods for similar keto-acids, involves condensation with a fluorescent hydrazine (B178648), such as dansyl hydrazine.
2. Reagents and Materials:
-
This compound reference standard
-
Dansyl hydrazine
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
3. Derivatization Protocol:
-
To 100 µL of standard or sample solution, add 100 µL of a 1 mg/mL dansyl hydrazine solution in acetonitrile.
-
Add 10 µL of 1% TFA in acetonitrile as a catalyst.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature before injection.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards and subject them to the same derivatization procedure as the samples.
5. Sample Preparation:
-
Prepare samples as described in the HPLC-UV method.
-
Subject the final extract to the derivatization protocol.
6. Instrument Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation and emission wavelengths to be optimized for the dansyl derivative (e.g., Ex: 340 nm, Em: 525 nm).
7. Data Analysis:
-
Similar to the HPLC-UV method, generate a calibration curve using the derivatized standards and quantify the samples.
Workflow Diagram
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological or environmental matrices.[2]
Quantitative Data Summary
Table 3: Target Validation Parameters for LC-MS/MS Method
| Parameter | Target Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Principle: this compound is separated from the sample matrix by liquid chromatography and then ionized, fragmented, and detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM).
2. Reagents and Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5), if available.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Prepare calibration standards by serial dilution and spike each with a constant concentration of the internal standard.
4. Sample Preparation:
-
Sample preparation may require more rigorous cleanup, such as solid-phase extraction (SPE), to minimize matrix effects.[2] A reversed-phase or mixed-mode SPE cartridge could be suitable.
-
Spike samples with the internal standard early in the preparation process.
5. Instrument Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 or HILIC column
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), likely in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion would be [M+H]+. The product ions would be determined from the fragmentation pattern.
6. Data Analysis:
-
Quantify this compound by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.
Workflow Diagram
Logical Relationship of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
References
Application Notes and Protocols: Development of Novel Photosensitizers Based on a Levulinic Acid Scaffold
Topic: Use of 5-Phenyllevulinic Acid in the Development of Novel Photosensitizers
Alternative Focus: This document will focus on the development of novel photosensitizers derived from the closely related and extensively studied compound, 5-aminolevulinic acid (ALA) . The principles, protocols, and data presented here for ALA derivatives provide a comprehensive framework for the research and development of new photosensitizers based on a levulinic acid scaffold.
Introduction: 5-Aminolevulinic Acid (ALA) and Its Derivatives in Photodynamic Therapy
Photodynamic therapy (PDT) is a clinically approved, minimally invasive treatment for various cancers and non-malignant conditions.[1][2] It relies on the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy target cells.[2]
5-aminolevulinic acid (ALA) is a natural precursor in the heme biosynthetic pathway.[3][4] When administered exogenously, ALA bypasses the normal feedback regulation of this pathway, leading to the accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX), preferentially in neoplastic cells.[3][4] Upon irradiation with light of a specific wavelength (typically in the red region), PpIX generates ROS, inducing cell death.[5]
While effective, the clinical utility of ALA can be limited by its hydrophilic nature, which results in poor penetration through cell membranes.[3][6] To overcome this, researchers have developed more lipophilic derivatives, primarily ALA esters (e.g., methyl, hexyl, pentyl esters). These derivatives can more readily diffuse across cellular membranes, leading to higher intracellular concentrations of PpIX and potentially more effective photosensitization.[4][7]
Synthesis Protocol: ALA Esterification
The most common modification of ALA is the esterification of its carboxylic acid group to increase lipophilicity. Below is a general protocol for the acid-catalyzed esterification of ALA hydrochloride.
Objective: To synthesize an alkyl ester of 5-aminolevulinic acid hydrochloride.
Materials:
-
5-aminolevulinic acid (ALA) hydrochloride
-
Anhydrous alcohol (e.g., methanol, ethanol, hexanol)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend 5-aminolevulinic acid hydrochloride in an excess of the desired anhydrous alcohol (e.g., 10-20 molar equivalents).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise to the suspension. Alternatively, thionyl chloride can be used.[8] The mixture may become warm.
-
Equip the flask with a reflux condenser and a drying tube containing calcium chloride.
-
Heat the reaction mixture to reflux with continuous stirring. The reaction time will vary depending on the alcohol used (typically 2-6 hours).[8]
-
Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization. Often, trituration with cold anhydrous diethyl ether is used to precipitate the ALA ester hydrochloride salt, which can then be collected by filtration.
-
Dry the final product under vacuum. Characterize the product using techniques like NMR and mass spectrometry to confirm its identity and purity.
Data Presentation: Comparison of ALA and its Derivatives
The primary goal of creating ALA derivatives is to enhance the intracellular accumulation of PpIX and improve phototoxicity. The following tables summarize quantitative data from studies comparing ALA with its ester derivatives.
| Compound | Optimal Concentration for PpIX Production | Max. PpIX Production (Relative to ALA) | Reference |
| 5-Aminolevulinic Acid (ALA) | 0.6 mM | 1.0 | [7] |
| Methyl-ALA | 1.2 mM | ~1.0 | [7] |
| Hexyl-ALA | 0.01 mM | ~1.0 | [7] |
| Pentyl-ALA | 4 µg/mL | More efficient than ALA | [9] |
Table 1: Protoporphyrin IX (PpIX) production efficiency of various ALA derivatives.
| Compound | Incubation Time | Light Dose (J/cm²) | Cell Viability (%) | Reference |
| 5-Aminolevulinic Acid (ALA) | 5 min | 25 | 85 | [9] |
| Pentyl-ALA | 5 min | 25 | 27 | [9] |
| ALA (Control) | 6 h | 0.6 | ~50 | [7] |
| Methyl-ALA | 6 h | 0.6 | ~50 | [7] |
| Hexyl-ALA | 6 h | 0.6 | ~50 | [7] |
Table 2: Phototoxicity of ALA and its ester derivatives in cultured cells.
Experimental Protocols for Evaluation of Novel Photosensitizers
Cell Culture and Photosensitizer Incubation
-
Cell Seeding: Plate the desired cancer cell line (e.g., A431, HeLa, U87) in 96-well plates for cytotoxicity assays or on glass coverslips in larger plates for microscopy. The seeding density should allow for exponential growth during the experiment.[10]
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Prepare stock solutions of the novel photosensitizer (or ALA derivative) in a suitable solvent (e.g., sterile PBS or cell culture medium). Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the photosensitizer. Incubate for a specific period (e.g., 4-6 hours) to allow for cellular uptake and conversion to PpIX.[7][9]
Phototoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[11][12]
-
Preparation: After incubation with the photosensitizer, wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular compound. Add fresh, phenol (B47542) red-free medium.
-
Irradiation: Irradiate the cells with a light source of the appropriate wavelength (e.g., 635 nm for PpIX) and a specific light dose (measured in J/cm²). Include "dark toxicity" controls (cells incubated with the photosensitizer but not irradiated) and untreated controls.[10]
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][11] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot dose-response curves to determine the IC50 (the concentration of the photosensitizer that causes 50% cell death).
Cellular Uptake and Localization (Fluorescence Microscopy)
This protocol allows for the visualization of intracellular PpIX, confirming the uptake of the prodrug and its conversion to the active photosensitizer.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Incubation: Treat the cells with the photosensitizer as described in section 4.1.
-
Washing: After incubation, wash the cells three times with PBS to remove the extracellular photosensitizer.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes, followed by washing with PBS. However, imaging of live cells is often preferred to observe the natural localization.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the intracellular PpIX fluorescence using a confocal fluorescence microscope. PpIX has a strong absorption peak around 405 nm and emits red fluorescence (600-700 nm).[13] Capture images to assess the intensity and subcellular localization (e.g., mitochondria, cytoplasm) of the PpIX fluorescence.[14]
Detection of Reactive Oxygen Species (ROS)
Fluorescent probes can be used to detect the generation of ROS following PDT.
-
Cell Preparation: Plate and incubate cells with the photosensitizer as previously described.
-
Probe Loading: Before irradiation, load the cells with an ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA) according to the manufacturer's instructions. DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Irradiation: Irradiate the cells with the appropriate light source.
-
Detection: Immediately after irradiation, measure the increase in fluorescence using a fluorescence microplate reader or a fluorescence microscope. The intensity of the fluorescence correlates with the amount of ROS produced.
Visualizations: Pathways and Workflows
Mechanism of ALA Derivative-Based PDT
Caption: Mechanism of ALA derivative-based photodynamic therapy.
Experimental Workflow for Novel Photosensitizer Evaluation
Caption: Workflow for the in vitro evaluation of a novel ALA derivative.
JNK/p38 MAPK Signaling in ALA-PDT
References
- 1. lrc.perdanauniversity.edu.my [lrc.perdanauniversity.edu.my]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jsr.org [jsr.org]
- 4. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Study of Reactive Oxygen Species Explicit Dosimetry for Pleural Photodynamic Therapy | MDPI [mdpi.com]
- 6. 5-Aminolevulinic acid derivatives in photomedicine: Characteristics, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photosensitization and mechanism of cytotoxicity induced by the use of ALA derivatives in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RU2611441C2 - Method for producing of 5-aminolevulinic acid methyl ester hydrochloride - Google Patents [patents.google.com]
- 9. In vitro fluorescence, toxicity and phototoxicity induced by delta-aminolevulinic acid (ALA) or ALA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of 5-phenyllevulinic acid in targeted drug delivery systems"
Application of 5-Aminolevulinic Acid in Targeted Drug Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a precursor in the heme biosynthesis pathway. Its significance in medicine, particularly in oncology, lies in its role as a prodrug for the photosensitizer Protoporphyrin IX (PpIX). When exogenous 5-ALA is administered, it is preferentially taken up by cancer cells and metabolized to PpIX. Due to a relative deficiency of the enzyme ferrochelatase in malignant cells, PpIX accumulates to a much greater extent than in healthy surrounding tissues. This selective accumulation forms the basis of two important clinical applications: photodynamic diagnosis (PDD) and photodynamic therapy (PDT). In PDD, the fluorescence of PpIX upon excitation with blue light is used to visualize tumors, for instance, during fluorescence-guided surgery of gliomas. In PDT, the accumulated PpIX is activated by light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that induce localized cytotoxicity and tumor destruction.
However, the clinical efficacy of 5-ALA is often limited by its physicochemical properties. Being a hydrophilic zwitterion, 5-ALA has poor membrane permeability, which restricts its cellular uptake and bioavailability. To overcome these limitations, various targeted drug delivery strategies have been developed. These approaches aim to enhance the delivery of 5-ALA to tumor tissues, improve its cellular uptake, and control its release, thereby increasing the therapeutic index of 5-ALA-based PDT.
This document provides a comprehensive overview of the application of 5-ALA in targeted drug delivery systems, including the use of lipophilic derivatives and nanoparticle-based carriers. Detailed protocols for the synthesis, formulation, and evaluation of these systems are provided to guide researchers in this promising field.
Targeted Delivery Strategies
Two primary strategies are employed to enhance the targeted delivery of 5-ALA:
-
Chemical Modification (Prodrugs): The hydrophilicity of 5-ALA can be reduced by converting it into more lipophilic ester derivatives. These derivatives, such as methyl or hexyl esters of 5-ALA, can more readily cross cell membranes. Once inside the cell, they are hydrolyzed by intracellular esterases to release 5-ALA, which then enters the heme synthesis pathway to produce PpIX.
-
Nanoparticle-Based Delivery Systems: Encapsulating 5-ALA within nanoparticles offers several advantages for targeted delivery. Nanoparticles can protect 5-ALA from degradation, improve its pharmacokinetic profile, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of nanoparticles can be functionalized with targeting ligands (e.g., folic acid) to enable receptor-mediated endocytosis by cancer cells, thereby enhancing specificity and cellular uptake. Common nanoparticle platforms for 5-ALA delivery include polymeric nanoparticles (e.g., PLGA, chitosan) and silica (B1680970) nanoparticles.
Quantitative Data Presentation
The following tables summarize the physicochemical properties of various 5-ALA-loaded nanoparticle formulations reported in the literature.
Table 1: Characteristics of 5-ALA-Loaded PLGA Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| ALA-PLGA NPs | 65.6 ± 26 | 0.62 | - | 0.62 ± 0.27 | 65.8 ± 7.2 | [1] |
Table 2: Characteristics of 5-ALA-Loaded Chitosan-Based Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PEG-Chito-5-ALA (0.5 mg 5-ALA) | 204.3 ± 11.2 | 0.198 | +18.4 ± 0.8 | 3.8 ± 0.3 | - | [2] |
| PEG-Chito-5-ALA (1.0 mg 5-ALA) | 211.7 ± 9.8 | 0.213 | +19.1 ± 1.1 | 6.9 ± 0.5 | - | [2] |
| Folic Acid-Chitosan-ALA (fCNA) | ~100 | - | +20 | - | 35 - 40 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aminolevulinic Acid Hexyl Ester
This protocol describes a general method for the esterification of 5-ALA with hexanol to improve its lipophilicity.
Materials:
-
5-Aminolevulinic acid hydrochloride
-
Hexanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser with a drying tube, suspend 5-aminolevulinic acid hydrochloride in an excess of hexanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with constant stirring. A typical molar ratio of 5-ALA:SOCl₂ is 1:1.2.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture at a controlled temperature (e.g., 40-50°C) for several hours (e.g., 4-6 hours) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess hexanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous diethyl ether to precipitate the 5-aminolevulinic acid hexyl ester hydrochloride salt.
-
Collect the precipitate by filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum.
-
The final product can be characterized by NMR and mass spectrometry.
Protocol 2: Preparation of 5-ALA-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating the hydrophilic drug 5-ALA using a water-in-oil-in-water (w/o/w) double emulsion method.[1]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
5-Aminolevulinic acid (5-ALA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtAc)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
High-speed centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of the inner aqueous phase (w1): Dissolve a known amount of 5-ALA in a small volume of deionized water.
-
Preparation of the oil phase (o): Dissolve a specific amount of PLGA in an organic solvent such as dichloromethane (DCM).
-
Formation of the primary emulsion (w1/o): Add the inner aqueous phase (w1) to the oil phase (o). Emulsify this mixture using a probe sonicator set at a specific power for a short duration (e.g., 30-60 seconds) while keeping the sample in an ice bath to prevent overheating. This will form a water-in-oil emulsion.
-
Preparation of the external aqueous phase (w2): Prepare a solution of a stabilizer, such as poly(vinyl alcohol) (PVA), in deionized water (e.g., 1-5% w/v).
-
Formation of the double emulsion (w1/o/w2): Immediately add the primary emulsion (w1/o) to the external aqueous phase (w2) and homogenize using a high-speed homogenizer or sonicator for a longer duration (e.g., 2-5 minutes).
-
Solvent evaporation: Transfer the resulting double emulsion to a larger volume of the PVA solution and stir it at room temperature for several hours (e.g., 3-4 hours) on a magnetic stirrer to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection and washing: Collect the nanoparticles by ultracentrifugation (e.g., at 15,000 rpm for 20 minutes at 4°C). Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat the washing step two to three times to remove excess PVA and unencapsulated 5-ALA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and freeze-dry the suspension to obtain a powdered form of the nanoparticles for long-term storage.
Protocol 3: Surface Functionalization of Nanoparticles with Folic Acid
This protocol describes the conjugation of folic acid (FA) to the surface of chitosan-based nanoparticles for targeted delivery to folate receptor-overexpressing cancer cells.[3]
Materials:
-
Chitosan (B1678972) nanoparticles (prepared separately)
-
Folic acid (FA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid in DMSO.
-
Add EDC and NHS to the folic acid solution to activate the carboxylic acid group of FA. The molar ratio of FA:EDC:NHS is typically 1:1.2:1.2.
-
Stir the reaction mixture in the dark at room temperature for a few hours (e.g., 4 hours).
-
-
Conjugation to Nanoparticles:
-
Disperse the chitosan nanoparticles in PBS.
-
Add the activated folic acid solution dropwise to the nanoparticle suspension with continuous stirring.
-
Allow the reaction to proceed overnight at room temperature in the dark.
-
-
Purification of FA-conjugated Nanoparticles:
-
Transfer the reaction mixture into a dialysis bag (MWCO 10 kDa).
-
Dialyze against a large volume of deionized water for 24-48 hours with several changes of water to remove unreacted reagents and byproducts.
-
Collect the purified FA-conjugated nanoparticle suspension.
-
-
Characterization:
-
Confirm the conjugation of folic acid using techniques such as UV-Vis spectroscopy, FTIR, or NMR.
-
Characterize the physicochemical properties of the functionalized nanoparticles (size, PDI, zeta potential).
-
Protocol 4: In Vitro Evaluation of 5-ALA Nanoparticle Uptake and PpIX Accumulation
This protocol outlines the steps to assess the cellular uptake of 5-ALA nanoparticles and the subsequent intracellular accumulation of PpIX in cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, or a cell line relevant to the target cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate buffered saline (PBS)
-
5-ALA-loaded nanoparticles and control (empty) nanoparticles
-
Free 5-ALA solution
-
Fluorescence microscope or flow cytometer
-
Spectrofluorometer
-
Cell lysis buffer
-
96-well plates and cell culture flasks
Procedure:
-
Cell Culture:
-
Culture the cancer cells in appropriate medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates (for fluorescence plate reader assays) or on glass coverslips in 24-well plates (for microscopy) at a suitable density and allow them to adhere overnight.
-
-
Incubation with Nanoparticles:
-
Prepare different concentrations of 5-ALA-loaded nanoparticles, free 5-ALA, and empty nanoparticles in serum-free cell culture medium.
-
Remove the old medium from the cells and wash them with PBS.
-
Add the nanoparticle/5-ALA solutions to the cells and incubate for a specific period (e.g., 4 hours) in the dark.
-
-
Qualitative Assessment of Cellular Uptake (Fluorescence Microscopy):
-
If the nanoparticles are fluorescently labeled, you can visualize their uptake directly.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on glass slides and observe under a fluorescence microscope.
-
-
Quantitative Assessment of Intracellular PpIX Accumulation (Spectrofluorometry):
-
After incubation with 5-ALA formulations, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the fluorescence intensity of PpIX using a spectrofluorometer with an excitation wavelength of ~405 nm and an emission scan from 600 to 700 nm (PpIX has a characteristic emission peak at ~635 nm).
-
Normalize the fluorescence intensity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
Protocol 5: In Vitro Photodynamic Therapy (PDT) Assay
This protocol describes how to evaluate the photocytotoxicity of 5-ALA formulations on cancer cells.
Materials:
-
All materials from Protocol 4
-
Light source with a specific wavelength for PpIX activation (e.g., a 635 nm laser or LED array)
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Seeding and Incubation:
-
Seed cells in a 96-well plate and incubate with 5-ALA formulations as described in Protocol 4.
-
Include control groups: cells only, cells with light only, cells with nanoparticles only (no light), and cells with free 5-ALA (no light).
-
-
Light Irradiation:
-
After the incubation period, wash the cells with PBS and add fresh, phenol (B47542) red-free medium.
-
Irradiate the cells with light at the appropriate wavelength (e.g., 635 nm) and a specific light dose (J/cm²). The light dose is a product of the power density (mW/cm²) and the exposure time (s).
-
-
Post-Irradiation Incubation:
-
After irradiation, return the plate to the incubator and incubate for a further period (e.g., 24 hours) to allow for cell death to occur.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Protocol 6: In Vivo Evaluation in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of targeted 5-ALA-PDT in a subcutaneous tumor model.[4]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
Sterile PBS and cell culture medium
-
5-ALA formulations for injection
-
Anesthesia for animals
-
Laser or LED light source with fiber optic for light delivery
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Tumor Xenograft Establishment:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or medium.
-
Subcutaneously inject a specific number of cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the tumor-bearing mice into different treatment groups (e.g., saline control, light only, nanoparticles only, free 5-ALA + light, targeted nanoparticles + light).
-
Administer the 5-ALA formulations to the mice, typically via intravenous (tail vein) injection.
-
-
PDT Treatment:
-
At a predetermined time point after injection (based on pharmacokinetic studies to determine peak tumor accumulation), anesthetize the mice.
-
Deliver a specific light dose to the tumor area using a laser or LED coupled to a fiber optic.
-
-
Monitoring Tumor Growth and Animal Health:
-
Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
The tumors can be weighed and processed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) or other molecular analyses.
-
Mandatory Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic pathway of 5-ALA to PpIX and mechanism of PDT.
Experimental Workflows
Caption: Workflow for preparing 5-ALA-loaded PLGA nanoparticles.
Caption: Workflow for in vivo photodynamic therapy experiments.
Logical Relationships
Caption: Rationale for developing targeted 5-ALA delivery systems.
References
- 1. In vitro evaluation of 5-aminolevulinic acid (ALA) loaded PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy of 5-aminolevulinic acid-mediated photodynamic therapy in a mouse model of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyllevulinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyllevulinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Friedel-Crafts Acylation: Synthesis of the Precursor
A common route to this compound involves an initial Friedel-Crafts acylation of benzene (B151609) with a suitable anhydride (B1165640), such as methylsuccinic anhydride, to form an intermediate keto-acid.
Question 1: Why is my Friedel-Crafts acylation reaction resulting in a low yield of the desired keto-acid precursor?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.
-
Catalyst Inactivity: Use a fresh, high-quality Lewis acid catalyst. Old or improperly stored AlCl₃ may be partially hydrolyzed and thus inactive.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with both the starting anhydride and the resulting ketone product.
-
Reaction Temperature: The reaction temperature is critical. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC to determine the optimal temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
Question 2: My reaction mixture is a dark, tarry mess. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric material is a common issue in Friedel-Crafts reactions and is often due to side reactions.
-
Excessive Reaction Temperature: Overheating the reaction mixture can lead to polymerization and charring. Maintain a controlled temperature throughout the reaction.
-
Polyacylation: The product of the initial acylation is a ketone, which deactivates the aromatic ring to some extent. However, under harsh conditions, a second acylation can occur, leading to undesired byproducts. Using a less reactive solvent or a milder Lewis acid can sometimes mitigate this.
-
Reaction with Solvent: Some solvents, like nitrobenzene (B124822), can react with the starting materials or intermediates under Friedel-Crafts conditions. Ensure your chosen solvent is inert under the reaction conditions.
Question 3: I am observing the formation of isomeric products. How can I improve the regioselectivity of the reaction?
Answer: The formation of isomers can occur, especially when using substituted aromatic compounds or unsymmetrical anhydrides.
-
Steric Hindrance: The position of substitution on the aromatic ring is influenced by steric factors. For instance, in the acylation of toluene, substitution at the para-position is generally favored over the ortho-position due to less steric hindrance.
-
Electronic Effects: The directing effects of substituents on the aromatic ring will influence the position of acylation.
-
Catalyst Choice: The choice of Lewis acid and solvent can sometimes influence the isomeric ratio of the products.
II. Hydrolysis of Nitrile Intermediate
A potential synthetic route involves the hydrolysis of a nitrile intermediate, such as ethyl 5-cyano-4-oxo-5-phenylpentanoate, to yield the final this compound.
Question 4: My hydrolysis of the nitrile intermediate is incomplete. What can I do to drive the reaction to completion?
Answer: Incomplete hydrolysis of the nitrile group can be a challenge.
-
Reaction Time and Temperature: Acidic or basic hydrolysis of a nitrile to a carboxylic acid often requires prolonged heating. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC.
-
Concentration of Acid/Base: Ensure a sufficient concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) is used. For acid hydrolysis, concentrated acids are often necessary.
-
Phase Transfer Catalyst: If the starting material has low solubility in the aqueous acidic or basic solution, the addition of a phase transfer catalyst may improve the reaction rate.
Question 5: I am getting a low yield after work-up and purification of the final product. What are the likely causes?
Answer: Low recovery of this compound can be due to issues during the work-up and purification stages.
-
Incomplete Extraction: this compound is a carboxylic acid and its solubility in organic solvents is pH-dependent. During aqueous work-up, ensure the aqueous layer is acidified to a low pH (typically pH 1-2) with a strong acid (e.g., concentrated HCl) to protonate the carboxylate and allow for efficient extraction into an organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
Emulsion Formation: Emulsions can form during the extraction process, leading to loss of product. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Purification Losses: Purification by column chromatography can sometimes lead to product loss on the column, especially if the compound is highly polar. Recrystallization is often a more effective method for purifying carboxylic acids. If column chromatography is necessary, consider using a silica (B1680970) gel that has been deactivated with a small amount of acid.
Data Presentation
Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation of Benzene with Methylsuccinic Anhydride
| Parameter | Condition | Notes |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Use a fresh, finely powdered catalyst. |
| Catalyst Stoichiometry | 2.2 - 2.5 equivalents | A slight excess is often required. |
| Solvent | Anhydrous Benzene (serves as reagent and solvent) | Other inert solvents like nitrobenzene or carbon disulfide can be used. |
| Reactant | Methylsuccinic Anhydride | Ensure it is pure and dry. |
| Temperature | 0 °C to reflux | The optimal temperature may vary; monitor by TLC. |
| Reaction Time | 2 - 6 hours | Monitor for completion by TLC. |
| Work-up | Quench with ice and concentrated HCl | This hydrolyzes the aluminum complexes. |
Experimental Protocols
Protocol 1: Synthesis of 3-Benzoyl-2-methylpropanoic Acid (A Friedel-Crafts Acylation Example)
This protocol describes the synthesis of a key intermediate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (74 g). Fit the condenser with a calcium chloride drying tube.
-
Addition of Reactants: Add dry benzene (185 g) to the flask and cool the mixture in an ice bath. Slowly add a solution of methylsuccinic anhydride (37 g) dissolved in dry benzene from the dropping funnel with continuous stirring.
-
Reaction: After the addition is complete, heat the mixture under reflux on a water bath for 2 hours. Hydrogen chloride gas will be evolved.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation: Separate the benzene layer and remove the benzene by steam distillation. The crude product will remain as a solid.
-
Purification: Recrystallize the crude solid from a mixture of alcohol and water to obtain colorless needles of 3-benzoyl-2-methylpropanoic acid.
Protocol 2: Hydrolysis of a Nitrile Precursor (General Procedure)
This protocol outlines a general procedure for the hydrolysis of a nitrile to a carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile precursor (e.g., ethyl 5-cyano-4-oxo-5-phenylpentanoate) in a mixture of a suitable alcohol (e.g., ethanol) and a concentrated aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours). Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and remove the organic solvent under reduced pressure. If the product precipitates, it can be collected by filtration. If not, extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and remove the organic solvent under reduced pressure. Acidify the aqueous solution to pH 1-2 with concentrated HCl. Extract the product into an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).
Mandatory Visualization
Technical Support Center: Optimization of 4-Oxo-4-phenylbutanoic Acid Synthesis
Disclaimer: The synthesis of "5-phenyllevulinic acid" is not a standard or commonly reported chemical transformation. Based on common synthetic routes and starting materials, this guide addresses the synthesis of 4-oxo-4-phenylbutanoic acid , which is likely the intended compound, typically synthesized via the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). This document is intended for use by qualified researchers, scientists, and drug development professionals. All procedures should be performed in a suitable laboratory setting with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-oxo-4-phenylbutanoic acid?
The most common and direct method is the Friedel-Crafts acylation of benzene with succinic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3]
Q2: My reaction yield is very low. What are the common causes?
Low yields in this Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.[4]
-
Insufficient Catalyst: The ketone product forms a complex with the AlCl₃, which is often not catalytically active. Therefore, stoichiometric or even excess amounts of the catalyst are typically required.[4]
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can promote side reactions and decomposition of the product.[4]
-
Poor Quality of Reagents: Impurities in benzene or succinic anhydride can lead to the formation of unwanted byproducts.[4]
Q3: I am observing the formation of multiple products. What could be the cause?
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products can occur.[4] This could be due to impurities in the starting materials leading to side reactions. It is also possible, though less likely with the deactivated ring of the product, that some disubstitution occurs under harsh conditions.
Q4: Can I use a different catalyst besides aluminum chloride?
Yes, other Lewis acids can be used, such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even strong protic acids like phosphoric acid (H₃PO₄).[5] However, anhydrous aluminum chloride is the most commonly employed and often the most effective catalyst for this specific reaction.
Q5: What is the best method for purifying the final product?
Recrystallization is a common and effective method for purifying 4-oxo-4-phenylbutanoic acid.[2][3] Water and benzene are reported as suitable solvents for recrystallization.[2][3]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during the synthesis of 4-oxo-4-phenylbutanoic acid.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The AlCl₃ catalyst has been deactivated by moisture.[4] | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and freshly opened, high-purity anhydrous AlCl₃. |
| Insufficient Catalyst: The product-catalyst complex is preventing catalyst turnover.[4] | Increase the molar ratio of AlCl₃ to succinic anhydride. Ratios of 2:1 or even slightly higher are often used. | |
| Low Reaction Temperature: The reaction rate is too slow at the current temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical temperature range is 60-80°C. | |
| Formation of a Dark, Tarry Mixture | High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of starting materials and product.[4] | Maintain a consistent and moderate reaction temperature. Add the reactants slowly to control the initial exotherm. |
| Impure Reagents: Contaminants in the benzene or succinic anhydride are causing side reactions. | Use freshly distilled benzene and high-purity succinic anhydride. | |
| Difficult Workup / Emulsion Formation | Hydrolysis of Aluminum Salts: The quenching process with water can form gelatinous aluminum hydroxides that lead to emulsions. | Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This keeps the aluminum salts soluble in the aqueous layer. Heating the acidic quench mixture can also help break up emulsions.[6] |
| Product is an Oil and Does Not Solidify | Presence of Impurities: Impurities can lower the melting point of the product and prevent crystallization. | Attempt to purify the crude product by column chromatography before recrystallization. Ensure the product is thoroughly dried to remove any residual solvent. |
| Product Contaminated with Benzoic Acid | Oxidation of the Product: The product, 4-oxo-4-phenylbutanoic acid, can be oxidized to benzoic acid under certain conditions.[1][7][8] | This is less common during the synthesis itself but can occur if oxidizing agents are present or during certain workup conditions. Purification by recrystallization should effectively separate the two acids. |
Experimental Protocols
Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation
This protocol is a generalized procedure based on literature methods.[1][2][3] Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Succinic Anhydride
-
Benzene (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry three-necked flask with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel. The reaction should be carried out under a fume hood.
-
Reactant Preparation: In the reaction flask, place anhydrous AlCl₃ (2.2 molar equivalents relative to succinic anhydride). Add a volume of anhydrous benzene sufficient to act as both reactant and solvent.
-
Addition of Succinic Anhydride: Dissolve succinic anhydride (1 molar equivalent) in a separate portion of anhydrous benzene. Place this solution in the dropping funnel.
-
Reaction: Begin stirring the AlCl₃/benzene suspension and slowly add the succinic anhydride solution from the dropping funnel. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Workup (Quenching): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium chloride (brine) solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water or a benzene/petroleum ether mixture to obtain pure 4-oxo-4-phenylbutanoic acid. The melting point of the pure product is approximately 112-114°C.[2][3]
Data Presentation
Table 1: Influence of Catalyst on Friedel-Crafts Acylation
| Catalyst | Typical Conditions | Relative Activity | Notes |
| AlCl₃ | Anhydrous, often >2 equivalents | High | Most common and effective, but highly moisture-sensitive.[4][5] |
| FeCl₃ | Anhydrous | Moderate | A milder alternative to AlCl₃, may require higher temperatures.[5] |
| H₃PO₄ | Concentrated | Low to Moderate | Can be used, but generally less effective than Lewis acids for this reaction.[5] |
| ZnO | Solid catalyst | Moderate | Can be used as a heterogeneous catalyst. |
Table 2: Typical Reaction Parameters for Synthesis of 4-Oxo-4-phenylbutanoic Acid
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio (Benzene:Succinic Anhydride) | Benzene in large excess (acts as solvent) | Ensures complete consumption of the anhydride. |
| Catalyst Loading (AlCl₃:Succinic Anhydride) | 2.2 : 1 (molar ratio) | Stoichiometric excess is required to account for complexation with the product.[4] |
| Reaction Temperature | 60 - 80 °C | Higher temperatures may lead to side products.[4] |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Reported Yield | ~90% (crude) | Yields can vary significantly based on reaction scale and purity of reagents.[9] |
| Melting Point (Pure Product) | 112 - 114 °C | A good indicator of purity.[2][3] |
Visualizations
Reaction Pathway and Troubleshooting Logic
Caption: Workflow for the synthesis of 4-oxo-4-phenylbutanoic acid and a troubleshooting decision tree.
Caption: Step-by-step experimental workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 9. rsc.org [rsc.org]
"purification challenges of 5-phenyllevulinic acid and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-phenyllevulinic acid. The following information is curated to address specific issues during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities in this compound synthesis, which is often achieved through a Friedel-Crafts acylation of benzene (B151609) with a succinic anhydride (B1165640) derivative, can include:
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Starting Materials: Unreacted benzene and derivatives of succinic anhydride.
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Reaction Byproducts: Diacylated or polyacylated aromatic compounds, and positional isomers.
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Catalyst Residues: Remnants of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), which can form complexes with the ketone product.[1][2][3]
-
Solvent Residues: Organic solvents used in the synthesis and purification steps.
Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color in your product can be due to the presence of colored byproducts from the reaction or degradation products. One common method to address this is treatment with activated carbon. The procedure involves dissolving the crude this compound in a suitable solvent, adding a small amount of activated carbon, stirring for a period, and then filtering the carbon off. This is often followed by recrystallization.
Q3: I am observing a low yield after recrystallization. What are the potential reasons and solutions?
A3: Low yield after recrystallization can be attributed to several factors:
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High Solubility: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Incorrect Solvent System: The polarity of the solvent may not be optimal for inducing crystallization.
-
Formation of Oils: The compound may "oil out" instead of crystallizing, which can be due to impurities or the cooling rate being too fast.
To improve the yield, you can try a different solvent or a solvent mixture. A good starting point is to use a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Slow cooling can also promote the formation of larger, purer crystals.
Troubleshooting Guides
Issue 1: Difficulty in Removing Aluminum Chloride Catalyst Residues
Symptoms:
-
The purified product shows broad peaks in NMR spectroscopy.
-
The product has a greasy or oily consistency.
-
Inconsistent results in subsequent reactions.
Troubleshooting Steps:
-
Aqueous Workup: During the reaction workup, quenching with dilute acid (e.g., HCl) can help to hydrolyze the aluminum salts and facilitate their removal into the aqueous phase.
-
Extraction: Perform multiple extractions with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine to remove water-soluble impurities.
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Filtration: Passing the organic solution through a pad of celite or silica (B1680970) gel can help to remove finely dispersed inorganic salts.
Issue 2: Challenges in Crystallization of this compound
Symptoms:
-
The compound oils out upon cooling.
-
Formation of very fine needles or powder instead of well-defined crystals.
-
No crystal formation even after prolonged cooling.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for crystallization issues.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Materials:
-
Crude this compound
-
Toluene
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Erlenmeyer flask
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Heating plate with magnetic stirrer
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Ice bath
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Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot toluene.
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If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.
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Hot filter the solution to remove the activated carbon and any other insoluble impurities.
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Allow the filtrate to cool down slowly to room temperature.
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If crystals do not form, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
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Place the flask in an ice bath to promote further crystallization.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold hexane.
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Dry the crystals under vacuum.
Protocol 2: Column Chromatography Purification
This method is suitable for removing closely related impurities that are difficult to separate by recrystallization.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
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Ethyl acetate (B1210297)
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Chromatography column
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Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
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Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
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Collect fractions and monitor them by thin-layer chromatography (TLC).
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Expected Purity | Notes |
| Toluene/Hexane | Varies | > 95% | Good for removing non-polar impurities. |
| Ethyl Acetate/Hexane | Varies | > 95% | Effective for a range of polarities. |
| Methanol/Water | Varies | > 90% | Can be used for more polar impurities. |
| Dichloromethane | - | > 90% | Use with caution due to volatility. |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Polarity | 5% Ethyl Acetate in Hexane |
| Final Polarity | 30% Ethyl Acetate in Hexane |
| Elution Monitoring | TLC with UV visualization |
Visualizations
Purification Workflow
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: 5-Phenyllevulinic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 5-phenyllevulinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for synthesizing this compound is through the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][2][3][4]
Q2: I am experiencing a low yield of this compound. What are the potential causes?
Low yields in the Friedel-Crafts acylation can stem from several factors:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture. It is crucial to use anhydrous conditions and freshly opened or properly stored catalyst.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity. Running the reaction at too low a temperature may result in an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Incorrect Stoichiometry: The molar ratio of reactants and catalyst is critical. An insufficient amount of the catalyst or acylating agent will lead to incomplete conversion. Conversely, an excess of the catalyst can sometimes lead to the formation of stable complexes with the ketone product, hindering its isolation.[1]
-
Poor Quality of Reagents: The purity of benzene, succinic anhydride, and the Lewis acid catalyst is paramount for a successful reaction.
Q3: My final product is impure. What are the likely side products and how can I minimize them?
Impusities often arise from side reactions inherent to the Friedel-Crafts acylation process. Common side products can include:
-
Diacylated Products: Although less common in acylation compared to alkylation, under certain conditions, a second acylation on the activated phenyl ring can occur.[4][5] Using a slight excess of the aromatic substrate can help minimize this.
-
Rearrangement Products: While Friedel-Crafts acylation is less prone to carbocation rearrangements than alkylation, some minor isomer formation might occur depending on the reaction conditions.[2][4]
-
Complexes with the Catalyst: The ketone product can form a complex with the Lewis acid catalyst, which needs to be effectively hydrolyzed during the workup step to liberate the desired product.[1]
To minimize these side products, it is important to control the reaction temperature, use the correct stoichiometry, and perform a careful workup procedure.
Q4: How can I purify the crude this compound?
Several purification techniques can be employed:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures.
-
Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is an effective method. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the desired product from impurities.
-
Acid-Base Extraction: Since this compound is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the salt of the acid can then be acidified to precipitate the pure acid.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and a fresh, unopened container of the Lewis acid catalyst. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). | |
| Insufficient amount of catalyst or succinic anhydride. | Check the molar ratios of the reactants and catalyst. A slight excess of the acylating agent and a stoichiometric amount of the catalyst are often used. | |
| Formation of a Dark, Tarry Mixture | Reaction temperature is too high, leading to polymerization or decomposition. | Maintain the recommended reaction temperature. Consider adding the reactants portion-wise to control the exotherm. |
| Impure starting materials. | Use freshly distilled benzene and high-purity succinic anhydride and catalyst. | |
| Product is an Oily Substance Instead of a Solid | Presence of impurities that lower the melting point. | Attempt purification by column chromatography followed by recrystallization of the purified fractions. |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Isolating the Product During Workup | Incomplete hydrolysis of the ketone-catalyst complex. | Ensure vigorous stirring during the addition of water/acid in the workup step. Allow sufficient time for the hydrolysis to complete. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃).
-
Solvent Addition: Add anhydrous benzene to the flask.
-
Reactant Addition: Dissolve succinic anhydride in a minimal amount of anhydrous benzene and add it to the dropping funnel.
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add the succinic anhydride solution to the stirred suspension of AlCl₃ in benzene.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by recrystallization or column chromatography.
Note: This is a general protocol and the specific amounts of reagents, reaction time, and temperature may need to be optimized for the best results.
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 5-Phenyllevulinic Acid
Welcome to the technical support center for the synthesis of 5-phenyllevulinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of benzene (B151609) with levulinic acid or a derivative, such as levulinic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms a new carbon-carbon bond between the benzene ring and the acyl group of levulinic acid.
Q2: I am not getting any product. What are the most likely reasons for a complete reaction failure?
A2: Complete failure of a Friedel-Crafts acylation can often be attributed to a few critical factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous reagents and solvents are used.
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Deactivated Benzene Ring: If you are using a substituted benzene derivative with strongly electron-withdrawing groups (e.g., nitrobenzene), the ring will be too deactivated to undergo electrophilic substitution.
-
Basic Groups on the Aromatic Ring: If your aromatic substrate contains a basic group, such as an amine, the Lewis acid will preferentially react with this group instead of the acylating agent, thus inhibiting the reaction.
Q3: My yield of this compound is very low. What are the potential side reactions that could be consuming my starting material?
A3: Low yields are often due to competing side reactions. The most significant potential side reaction in this synthesis is the intramolecular cyclization of the starting material, levulinic acid, to form angelica lactones under acidic and heated conditions. Additionally, impurities in the starting materials or solvent can lead to undesired by-products.
Q4: I see a significant amount of a water-insoluble, dark, tar-like substance in my reaction flask. What is this and how can I avoid it?
A4: The formation of dark, polymeric, or tar-like substances, often referred to as humins, can occur under strong acid and high-temperature conditions. These can arise from the decomposition or polymerization of starting materials or products. To minimize their formation, consider using milder reaction conditions, such as a lower reaction temperature or a shorter reaction time. Ensuring a homogenous reaction mixture with efficient stirring can also help.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive AlCl₃ catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low. | 1. Use fresh, anhydrous AlCl₃. Dry all glassware and use anhydrous solvents. 2. A stoichiometric amount of AlCl₃ is often required as it complexes with the ketone product. 3. Gently warm the reaction mixture to initiate the reaction, then maintain the recommended temperature. |
| Formation of Angelica Lactone as a Major By-product | The reaction conditions (high temperature, strong acid) favor the intramolecular cyclization and dehydration of levulinic acid. | 1. Maintain a controlled, lower reaction temperature. 2. Minimize the reaction time. Monitor the reaction progress by TLC to determine the optimal endpoint. |
| Product is Contaminated with a Dark, Oily Substance | Formation of polymeric by-products (humins) from the decomposition of reactants or products. | 1. Use highly pure starting materials and solvents. 2. Avoid excessive heating or prolonged reaction times. 3. Purify the crude product by recrystallization or column chromatography. |
| Difficulty in Isolating the Product during Workup | The product, this compound, forms a complex with the AlCl₃ catalyst, which can make extraction difficult. | 1. During the workup, ensure the complete hydrolysis of the aluminum chloride complex by slowly adding the reaction mixture to ice and concentrated hydrochloric acid. 2. Vigorously stir during hydrolysis to break up any solid precipitates. |
Experimental Protocols
The following is a detailed methodology for a Friedel-Crafts acylation reaction analogous to the synthesis of this compound, specifically the synthesis of β-benzoylpropionic acid from benzene and succinic anhydride. This protocol can be adapted for levulinic acid or its anhydride.
Synthesis of β-Benzoylpropionic Acid (Analogous Protocol)
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 0.68 moles of succinic anhydride and 4.5 moles of dry, thiophene-free benzene.
-
Catalyst Addition: Start the stirrer and add 1.5 moles of powdered, anhydrous aluminum chloride all at once. Hydrogen chloride gas will be evolved, and the mixture will become hot.
-
Reaction: Heat the mixture in an oil bath and reflux with continued stirring for 30 minutes. The yield is generally not improved with longer heating times.
-
Workup - Hydrolysis: Cool the flask in cold water and slowly add 300 mL of water through a dropping funnel inserted into one of the condensers.
-
Solvent Removal: Remove the excess benzene by steam distillation.
-
Product Isolation: Pour the hot solution into a beaker. After cooling, decant the liquid from the precipitated solid. Acidify the decanted liquid with concentrated hydrochloric acid (approx. 20 mL) to precipitate the crude β-benzoylpropionic acid.
-
Purification: The crude product can be purified by dissolving it in a dilute sodium hydroxide (B78521) solution and re-precipitating with concentrated hydrochloric acid. Further purification can be achieved by recrystallization from hot water or an appropriate organic solvent.
Visualizations
Below are diagrams illustrating key chemical pathways and logical workflows relevant to the synthesis of this compound.
Caption: Main synthetic route to this compound.
Caption: Formation of angelica lactone side product.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Stability of 5-Phenyllevulinic Acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and understanding the stability of 5-phenyllevulinic acid in solution. Given the limited specific literature on the stability of this compound, this guide focuses on a framework for identifying and resolving potential stability issues through systematic experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in solution a concern for my experiments?
A1: The stability of any compound in solution is critical for the reproducibility and accuracy of experimental results. Degradation of this compound can lead to a decrease in its effective concentration, the formation of impurities that may be inactive or have unintended biological effects, and variability between experiments. Understanding its stability under your specific experimental conditions is crucial for generating reliable data.
Q2: What are the common factors that can affect the stability of this compound in solution?
A2: Several factors can influence the stability of organic molecules like this compound in solution. These include:
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pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation or other pH-dependent reactions.
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
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Light: Exposure to UV or visible light can induce photolytic degradation.
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
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Solvent: The choice of solvent can affect the solubility and stability of the compound.
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Concentration: In some cases, degradation can be concentration-dependent.
Troubleshooting Guide
Q3: My solution of this compound has changed color. What could be the cause?
A3: A change in color often indicates the formation of degradation products. This could be due to oxidation or pH-mediated reactions. To troubleshoot this, you can perform the following:
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Investigate Oxidation: Prepare a fresh solution of this compound and purge it with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. If the color change is prevented or slowed, oxidation is a likely cause.
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Assess pH Effects: Measure the pH of your solution. If it is neutral or alkaline, the degradation may be base-catalyzed. Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, and 9) to see if the color change is pH-dependent.
Q4: I am seeing a decrease in the peak area of this compound on my HPLC analysis over time. How can I determine the cause?
A4: A decreasing peak area suggests that the compound is degrading. To identify the cause, a forced degradation study is recommended. This involves intentionally exposing the compound to stressful conditions to accelerate degradation and identify the potential degradation pathways. The main conditions to test are:
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Acid and Base Hydrolysis: To see if the molecule is susceptible to degradation in acidic or basic conditions.
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Oxidation: To determine if the molecule reacts with oxygen or other oxidizing agents.
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Thermal Stress: To assess the impact of elevated temperatures.
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Photostability: To see if light exposure causes degradation.
By analyzing the degradation products under each condition, you can understand the stability profile of your molecule.
Q5: I have identified that my this compound solution is unstable. What are the immediate steps I can take to mitigate this in my experiments?
A5: Once you have an idea of the cause of instability, you can take steps to minimize degradation:
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For pH instability: Prepare solutions in a buffer system where the compound is most stable, which for many organic acids is in the acidic pH range.
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For oxidative instability: Use deoxygenated solvents and store solutions under an inert atmosphere. The addition of antioxidants could be explored, but their compatibility and potential interference with your experiments must be considered.
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For thermal instability: Prepare solutions fresh before use and store them at low temperatures (e.g., 2-8 °C or frozen) if short-term storage is necessary.
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For light sensitivity: Protect your solutions from light by using amber vials or covering the container with aluminum foil.
Data Presentation
As you conduct your stability studies, it is crucial to organize your data systematically. The following table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Time Points (hours) | This compound Remaining (%) | Number of Degradation Products | Observations (e.g., color change) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 | Clear, colorless |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 0.1 M NaOH at RT | 0 | 100 | 0 | Clear, colorless |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 3% H₂O₂ at RT | 0 | 100 | 0 | Clear, colorless |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 60°C | 0 | 100 | 0 | Clear, colorless |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Photostability (ICH Q1B) | 0 | 100 | 0 | Clear, colorless |
| Exposed | ||||
| Dark Control |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on a solution of this compound. These should be adapted based on the specific concentration and solvent system used in your experiments.
Protocol 1: Acid and Base Hydrolysis
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
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Incubate the vial at 60°C.
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At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.
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Keep the vial at room temperature.
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At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
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Protocol 2: Oxidative Degradation
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
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Oxidative Stress:
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Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the vial at room temperature and protected from light.
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At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
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Protocol 3: Thermal Degradation
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Preparation of Solution: Prepare a solution of this compound in your experimental solvent system at the desired concentration.
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Thermal Stress:
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Place the solution in an oven at a controlled temperature (e.g., 60°C).
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At specified time points, withdraw an aliquot, cool it to room temperature, and analyze by HPLC.
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A control sample should be kept at the intended experimental temperature (e.g., room temperature) for comparison.
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Protocol 4: Photostability Testing
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Preparation of Solution: Prepare a solution of this compound in your experimental solvent system.
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Light Exposure:
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Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
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A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.
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After the exposure period, analyze both the exposed and control samples by HPLC.
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Visualizations
The following diagrams illustrate a general workflow for stability testing and a troubleshooting guide for addressing instability.
"overcoming challenges in the characterization of 5-phenyllevulinic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the characterization of 5-phenyllevulinic acid.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as γ-oxo-benzenepentanoic acid, is a fungal metabolite.[1] It has the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.2 g/mol .[1] This compound serves as an intermediate in the synthesis of sigma (σ) receptor ligands and has shown activity against various bacteria, fungi, and algae.[1][2]
2. What are the primary challenges in characterizing this compound?
The main challenges in characterizing this compound include:
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Synthesis and Purification: Achieving high purity can be difficult due to potential side products and the need for effective purification methods to remove starting materials and byproducts.
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Stability: While more stable than its amino-substituted counterpart (5-aminolevulinic acid), this compound can still be susceptible to degradation under certain conditions, such as high pH or strong oxidizing environments.
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Solubility: Its limited solubility in common solvents can complicate analysis and purification. It is soluble in DMSO at approximately 1 mg/mL.[1]
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Analytical Method Development: Establishing robust and reproducible analytical methods for quantification and impurity profiling requires careful optimization of chromatographic conditions.
3. What are the expected spectroscopic signatures for this compound?
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following are the expected spectroscopic characteristics:
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¹H NMR: Protons on the phenyl group would appear in the aromatic region (~7.2-7.4 ppm). The methylene (B1212753) protons adjacent to the phenyl group and the ketone would likely be singlets or multiplets around 3.0-3.8 ppm. The methylene protons of the carboxylic acid chain would be expected at ~2.5-2.9 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift (>10 ppm).
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¹³C NMR: The carbonyl carbon of the ketone would be significantly downfield (~208 ppm), and the carboxylic acid carbonyl would be around 178 ppm. Aromatic carbons would appear between ~126-134 ppm. The methylene carbons would be in the range of ~28-45 ppm.
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IR Spectroscopy: Expect characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1710 cm⁻¹), C=O stretch of the ketone (~1720 cm⁻¹), and C=C stretches of the aromatic ring (~1450-1600 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 193.08.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction; side reactions. | Optimize reaction conditions (temperature, time, catalyst). Ensure purity of starting materials. Use an inert atmosphere if reagents are air-sensitive. |
| Difficulty in removing starting materials | Similar polarity to the product. | Employ column chromatography with a carefully selected solvent system. Consider reactive extraction or derivatization to alter the polarity of the starting material for easier separation. |
| Product is an oil instead of a solid | Presence of impurities or residual solvent. | Purify the product using column chromatography. Ensure complete removal of solvent under high vacuum. Attempt crystallization from a different solvent system. |
| Poor separation in column chromatography | Inappropriate stationary or mobile phase. | Screen different stationary phases (e.g., silica (B1680970) gel, alumina). Optimize the mobile phase polarity; a gradient elution may be necessary. |
Analytical Characterization
| Problem | Possible Cause | Suggested Solution |
| Broad or tailing peaks in HPLC | Secondary interactions with the stationary phase; column overload. | Use a buffered mobile phase to control the ionization of the carboxylic acid. Add a competing agent like triethylamine. Reduce the injection volume or sample concentration. |
| Poor resolution of impurities in HPLC | Co-elution with the main peak. | Adjust the mobile phase composition and gradient. Try a different column chemistry (e.g., C18, phenyl-hexyl). Optimize the column temperature. |
| Low sensitivity in UV detection (HPLC) | Wavelength is not at the absorbance maximum. | Determine the UV absorbance maximum of this compound (expected to be around 254 nm due to the phenyl group) and set the detector to this wavelength. |
| Inconsistent retention times in HPLC | Fluctuation in mobile phase composition or temperature. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. |
| No signal in GC-MS | The compound is not volatile enough or is thermally labile. | Derivatize the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) before GC-MS analysis. |
Stability and Storage
| Problem | Possible Cause | Suggested Solution |
| Degradation of the compound over time | Exposure to light, high temperatures, or non-neutral pH. | Store the solid compound in a cool, dark, and dry place. For solutions, use a buffered system with a pH below 5 and store at low temperatures.[3] Purge solutions with an inert gas like nitrogen or argon to prevent oxidation.[3] |
| Appearance of new peaks in chromatograms of stored samples | Formation of degradation products. | Characterize the new peaks by mass spectrometry to identify potential degradation pathways. Re-evaluate storage conditions. |
Experimental Protocols
General Protocol for Purification by Column Chromatography
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Stationary Phase: Silica gel (60-120 mesh).
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Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.
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Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
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Elution: Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
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Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Suggested HPLC Method for Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with 95% A and 5% B, then ramp to 100% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and characterization of this compound.
References
"enhancing the solubility of 5-phenyllevulinic acid for biological assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 5-phenyllevulinic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a fungal metabolite.[1] It is known to have activity against the bacterium B. megaterium, the plant pathogenic fungus S. tritici, and the alga C. fusca.[1] Additionally, it serves as an intermediate in the synthesis of sigma (σ) receptor ligands.[1][2]
Q2: What is the known solubility of this compound?
Q3: Why is this compound likely to have poor water solubility?
A3: this compound possesses a phenyl group, which is hydrophobic, and a carboxylic acid group, which is hydrophilic. The presence of the bulky, non-polar phenyl ring likely dominates the molecule's properties in aqueous solutions, leading to low solubility. While its parent compound, levulinic acid, is soluble in water, the addition of the phenyl group significantly decreases its polarity.
Q4: What are the initial steps to prepare this compound for a biological assay?
A4: The recommended starting point is to prepare a concentrated stock solution in an organic solvent like DMSO.[1] This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
Troubleshooting Guides
This section provides a step-by-step guide for researchers encountering solubility issues with this compound.
Problem: My this compound is not dissolving in my aqueous assay buffer.
Solution Workflow:
-
Initial Attempt with Organic Solvent Stock:
-
Have you tried preparing a concentrated stock solution in DMSO?[1]
-
If yes: Proceed to step 2.
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If no: Please refer to the experimental protocol below for preparing a stock solution.
-
-
Precipitation Upon Dilution:
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Are you observing precipitation when you dilute the DMSO stock solution into your aqueous buffer?
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If yes: This is common when the final concentration in the aqueous buffer exceeds the compound's solubility limit. Proceed to step 3.
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If no: Your current protocol is successful.
-
-
Optimizing the Dilution:
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To avoid precipitation, try a serial dilution approach. Instead of a single large dilution, dilute the DMSO stock in multiple steps with your aqueous buffer.
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Consider vortexing or gentle heating (if the compound is stable) during dilution to aid dissolution.
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If precipitation persists, the desired final concentration may be too high for the current solvent system. Proceed to step 4.
-
-
pH Adjustment:
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As this compound is a carboxylic acid, its solubility in aqueous solutions is pH-dependent. Increasing the pH will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
-
Action: Try adjusting the pH of your aqueous buffer. A pH above the compound's pKa (typically around 4-5 for carboxylic acids) will significantly increase solubility. It is recommended to test a range of pH values (e.g., 7.0, 7.4, 8.0) to find the optimal condition for your specific assay.
-
Caution: Ensure the adjusted pH is compatible with your biological assay.
-
-
Exploring Alternative Solvents:
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If DMSO is not suitable for your assay, consider other organic solvents such as ethanol (B145695) or dimethylformamide (DMF).
-
The solubility in these alternative solvents will need to be determined empirically.
-
Quantitative Data
The following table summarizes the known solubility of this compound.
| Solvent | Solubility |
| Dimethyl Sulfoxide (B87167) (DMSO) | 1 mg/mL[1] |
| Aqueous Buffers | Poor (exact value not reported) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Objective: To prepare a concentrated stock solution of this compound in DMSO.
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Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
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Calibrated balance
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Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound. For a 1 mg/mL stock solution, weigh 1 mg of the compound.
-
Transfer the solid to a sterile vial.
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Add the corresponding volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 1 mg/mL solution).
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Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but ensure the compound is heat-stable.
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Store the stock solution at -20°C or as recommended by the supplier.
-
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
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Objective: To increase the solubility of this compound in an aqueous buffer by adjusting the pH.
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Materials:
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This compound
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Aqueous buffer (e.g., PBS, Tris)
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1 M Sodium Hydroxide (NaOH) solution
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pH meter
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Stir plate and stir bar
-
-
Procedure:
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Add the desired amount of this compound to your aqueous buffer.
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Place the solution on a stir plate and begin stirring.
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Slowly add small increments of 1 M NaOH to the solution while monitoring the pH with a calibrated pH meter.
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Continue to add NaOH dropwise until the this compound dissolves.
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Record the final pH at which the compound is fully dissolved.
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Important: Verify that this final pH is compatible with your intended biological assay. If not, this method may not be suitable.
-
Visualizations
Caption: Experimental workflow for preparing this compound for biological assays.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
"addressing impurities in commercial batches of 5-phenyllevulinic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of 5-phenyllevulinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in commercial this compound?
A1: Commercial this compound is commonly synthesized via the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). Based on this synthesis, the following impurities are most likely to be present:
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Starting Materials: Unreacted benzene and succinic anhydride.
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Isomeric Byproducts: 2-benzoylpropanoic acid, an isomer formed during the reaction.
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Polysubstituted Products: Di-acylated phenyl species, where a second molecule of succinic anhydride has reacted with the product.[1]
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Solvent Residues: Residual solvents from the reaction and purification process (e.g., nitrobenzene, carbon disulfide, or chlorinated hydrocarbons).
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Heavy Metals: Trace amounts of the Lewis acid catalyst used in the Friedel-Crafts reaction, such as aluminum chloride.[1][2]
Q2: How can I assess the purity of my this compound batch?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the main component and identification of unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect volatile impurities and residual solvents.
Q3: What is the potential impact of these impurities on my experiments?
A3: The impact of impurities is highly dependent on the specific application. For instance, in drug development, even trace amounts of isomeric or polysubstituted byproducts can lead to off-target effects or altered pharmacokinetic profiles. Residual catalysts may interfere with downstream catalytic steps or biological assays. In materials science applications, impurities can affect polymerization processes or the final properties of the material.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak shape (e.g., tailing or fronting) for the this compound peak.
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Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
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Adjust Mobile Phase pH: The carboxylic acid moiety of this compound can interact with the stationary phase. Adjusting the pH of the mobile phase with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) can suppress this interaction and improve peak shape.
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Check Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
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Optimize Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer to achieve better peak symmetry.
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Problem: Appearance of unexpected peaks in the chromatogram.
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Potential Cause: Contamination of the sample, mobile phase, or HPLC system. It could also indicate degradation of the this compound.
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Troubleshooting Steps:
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Run a Blank: Inject a blank (mobile phase) to check for system contamination.
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Prepare Fresh Sample and Mobile Phase: Use freshly prepared solutions to rule out degradation or contamination.
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Investigate Sample Handling: Ensure proper storage of the this compound to prevent degradation (e.g., protect from light and high temperatures).
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Purification Challenges
Problem: Difficulty in removing a persistent impurity by recrystallization.
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Potential Cause: The impurity may have similar solubility properties to this compound in the chosen solvent system.
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Troubleshooting Steps:
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Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities to find a system where the solubility of this compound and the impurity differ significantly.
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Column Chromatography: For impurities that are difficult to separate by recrystallization, column chromatography (e.g., silica (B1680970) gel chromatography) can be a more effective method. A gradient elution from a non-polar to a more polar solvent system is often effective.
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Data Presentation
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Type | Examples | Recommended Analytical Method(s) | Typical Reporting Threshold (ICH) |
| Starting Materials | Benzene, Succinic Anhydride | GC-MS, HPLC-UV | 0.1% |
| Isomeric Byproducts | 2-benzoylpropanoic acid | HPLC-UV, LC-MS, NMR | 0.1% |
| Polysubstituted Products | Di-acylated phenyl species | HPLC-UV, LC-MS | 0.15% |
| Solvent Residues | Nitrobenzene, Dichloroethane | GC-MS (Headspace) | Varies by solvent toxicity |
| Catalyst Residues | Aluminum | Inductively Coupled Plasma (ICP-MS) | Varies by application |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Screen for a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol (B145695) and water is often a good starting point.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If the solution is colored, a small amount of activated carbon can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Workflow for assessing and improving the purity of this compound.
Caption: Origin of common impurities in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 5-Phenyllevulinic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel compounds is a cornerstone of reliable study outcomes. This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 5-phenyllevulinic acid (5-PLA). As a niche analyte, established and validated HPLC methods for 5-PLA are not widely published. Therefore, this guide presents a proposed HPLC method based on the analysis of structurally similar compounds, including levulinic acid derivatives and aromatic amino acids. Furthermore, it provides a comparative overview of alternative analytical techniques and details the necessary validation protocols to ensure data integrity.
Proposed HPLC Method for this compound
A robust and widely accessible approach for the analysis of this compound is a reversed-phase HPLC method with UV detection. The aromatic phenyl group and the carboxylic acid moiety of 5-PLA make it suitable for separation on a nonpolar stationary phase with a polar mobile phase.
Experimental Protocol
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating compounds of intermediate polarity.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (ACN) and water, both containing an acidic modifier, is proposed to ensure good peak shape and resolution.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
Gradient Program: A starting composition of 10-20% B, increasing linearly to 80-90% B over 15-20 minutes, followed by a re-equilibration step. The exact gradient will require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at approximately 210 nm and 254 nm. The optimal wavelength should be determined by analyzing a standard solution of 5-PLA.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C to ensure reproducible retention times.
Sample Preparation:
Samples should be dissolved in the initial mobile phase composition or a compatible solvent and filtered through a 0.45 µm syringe filter before injection to prevent column blockage.
HPLC Method Validation Parameters
The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table summarizes typical performance characteristics for HPLC methods used for the analysis of similar small organic molecules and aromatic amino acids, providing a benchmark for the validation of a 5-PLA method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Comparison with Alternative Analytical Methods
While HPLC-UV is a versatile and cost-effective technique, other analytical methods may offer advantages depending on the specific analytical challenge.
| Method | Principle | Advantages | Disadvantages |
| HPLC with Mass Spectrometry (HPLC-MS) | Separates compounds by chromatography and detects them based on their mass-to-charge ratio. | High sensitivity and selectivity, provides structural information. | Higher instrument cost and complexity. |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like 5-PLA, which can add complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive, provides definitive structural elucidation. | Lower sensitivity compared to chromatographic methods, not ideal for quantification of low-concentration samples. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet or visible light by a substance. | Simple, rapid, and cost-effective. | Low specificity; can be subject to interference from other absorbing compounds in the sample matrix. |
| Titration | A quantitative chemical analysis method to determine the concentration of an identified analyte. | High precision and accuracy for bulk material analysis. | Not suitable for complex mixtures or trace analysis. |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical HPLC method, as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational framework for developing and validating an HPLC method for the analysis of this compound. The proposed method, based on established principles for similar molecules, offers a starting point for researchers. Rigorous validation according to the outlined parameters is crucial to ensure the generation of accurate and reliable data in any scientific investigation.
A Comparative Guide to the Biological Activity of 5-Phenyllevulinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-phenyllevulinic acid and its derivatives. Due to a scarcity of direct comparative studies in publicly available literature, this document synthesizes the available data on individual compounds and proposes a framework for their systematic evaluation.
Introduction to this compound
This compound is a keto acid with a phenyl substituent. While structurally related to the well-studied 5-aminolevulinic acid (ALA), a precursor in the biosynthesis of porphyrins used in photodynamic therapy (PDT), this compound and its derivatives represent a distinct class of compounds with potentially unique biological activities. This guide focuses on the available data for these phenyl-substituted compounds.
Comparative Biological Activity
Direct comparative data on the biological activity of a series of this compound derivatives is limited. However, isolated studies have investigated specific biological effects of certain derivatives.
Analgesic Activity
A notable biological activity reported for a derivative of this compound is the analgesic effect of 5-hydroxy-5-phenyllevulinic acid . This compound has been identified as a novel microbial metabolite with demonstrated analgesic properties[1]. Quantitative data from comparative studies with other derivatives is not currently available.
Table 1: Summary of Reported Biological Activity
| Compound | Biological Activity | Quantitative Data | Reference |
| 5-Hydroxy-5-phenyllevulinic acid | Analgesic | Not available in comparative format | [1] |
Proposed Experimental Workflow for Comparative Analysis
To address the gap in comparative data, a systematic evaluation of the biological activities of this compound and its derivatives is proposed. The following workflow outlines a potential approach for assessing their cytotoxic effects, a common starting point for evaluating the therapeutic potential of novel compounds.
Caption: Proposed workflow for comparing the cytotoxicity of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments proposed in the workflow.
Synthesis and Characterization of this compound Derivatives
-
General Synthesis: Derivatives of this compound can be synthesized through various organic chemistry reactions, such as esterification of the carboxylic acid, substitution on the phenyl ring, or modification of the keto group.
-
Purification: The synthesized compounds should be purified using techniques like column chromatography or recrystallization.
-
Characterization: The chemical structure and purity of the derivatives should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value for each compound can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways
The specific signaling pathways modulated by this compound and its derivatives are yet to be elucidated. Based on the activities of structurally related compounds, potential pathways to investigate could include those involved in pain signaling (for analgesic effects) or apoptosis and cell cycle regulation (for potential anticancer effects).
Caption: Potential signaling pathways for future investigation of this compound derivatives.
Conclusion and Future Directions
The biological activities of this compound and its derivatives remain a largely unexplored area of research. The reported analgesic activity of 5-hydroxy-5-phenyllevulinic acid suggests potential therapeutic applications. There is a clear need for systematic studies to synthesize a library of these compounds and evaluate their biological effects across a range of assays, including but not limited to cytotoxicity, antimicrobial, and anti-inflammatory screens. The experimental framework provided in this guide offers a starting point for such investigations, which could uncover novel therapeutic agents.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for 5-Phenyllevulinic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel therapeutic candidates like 5-phenyllevulinic acid is fundamental to advancing preclinical and clinical studies. Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data, particularly when methods are transferred between laboratories or updated over the course of a development program. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. The experimental data presented herein are representative of the performance characteristics typically observed for these techniques with structurally similar aromatic keto acids, providing a solid framework for methodology selection and cross-validation study design.
Principles of Analytical Method Cross-Validation
Cross-validation serves to demonstrate that two distinct analytical methods are equivalent and can be used interchangeably to produce comparable data. According to regulatory guidelines from bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), a cross-validation study should be performed whenever a new analytical method is introduced to replace a previously validated one.[1][2][3][4] The core of this process involves analyzing the same set of quality control (QC) samples with both the established and the new method and comparing the results against predefined acceptance criteria.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical technique for this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and throughput. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of a compound like this compound in a biological matrix (e.g., human plasma).
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 5 - 20 ng/mL | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | 1000 - 2000 ng/mL | 500 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% | < 15% |
| Selectivity | Moderate | High | Very High |
| Matrix Effect | Low to Moderate | Moderate to High | Low to Moderate |
| Throughput | High | Moderate | High |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Mean Accuracy Difference | The difference in mean accuracy between the two methods should be within ±15% for at least two-thirds of the QC concentration levels. |
| Precision | The coefficient of variation (%CV) of the replicate measurements for each QC level should not exceed 15% for both methods. |
| Correlation of Results | A plot of the results from the new method versus the established method should have a correlation coefficient (r) of ≥ 0.95. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation and cross-validation of analytical methods. Below are representative methodologies for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often favored for its simplicity, robustness, and high throughput, making it suitable for the analysis of samples with relatively high concentrations of the analyte.
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a portion directly into the HPLC system or evaporate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[5]
1. Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction of this compound from the plasma sample.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) and heat to form a volatile silyl (B83357) derivative.
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for high-sensitivity and high-selectivity bioanalysis, making it ideal for detecting low concentrations of this compound in complex biological matrices.[6]
1. Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d5).
-
Vortex and centrifuge as described for the HPLC-UV method.
-
Dilute the supernatant with water prior to injection to ensure compatibility with the mobile phase.
2. LC-MS/MS Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A rapid gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Key characteristics of analytical techniques for this compound.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. The Role of Amino Acids in the Formation of Aroma-Active Compounds during Shrimp Hot Air Drying by GC-MS and GC-IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy
An important clarification regarding the topic: Initial searches for "5-phenyllevulinic acid" did not yield specific studies on its efficacy. However, the search results consistently provided extensive information on 5-aminolevulinic acid (5-ALA) , a widely researched precursor in photodynamic therapy. It is highly probable that the intended subject of inquiry was 5-ALA. This guide will, therefore, focus on the comparative efficacy of 5-aminolevulinic acid.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-aminolevulinic acid (5-ALA), a cornerstone of modern photodynamic therapy (PDT). 5-ALA is a prodrug that, upon administration, is metabolized into the photosensitizer protoporphyrin IX (PpIX).[1][2][3] The selective accumulation of PpIX in tumor cells allows for targeted destruction upon activation by light of a specific wavelength.[2][4] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the experimental data that underpins our understanding of 5-ALA's therapeutic potential.
Quantitative Data Comparison
The efficacy of 5-ALA-mediated PDT is quantified through various parameters both in laboratory cell cultures (in vitro) and in living organisms (in vivo). The following tables summarize key quantitative data from a range of studies.
Table 1: In Vitro Efficacy of 5-ALA-PDT
| Cell Line | Cancer Type | 5-ALA Concentration (mM) | Light Dose (J/cm²) | Endpoint | Outcome | Reference |
| D283 Med | Medulloblastoma | up to 1.2 | 3.8 (LD₅₀) | Cell Viability | 50% reduction in cell survival | [5] |
| U373MG | Glioma | Not Specified | 5.7 (LD₅₀) | Cell Viability | 50% reduction in cell survival | [5] |
| A431 | Cutaneous Squamous Cell Carcinoma | Not Specified | Not Specified | Cell Viability, Apoptosis, Singlet Oxygen Generation | Significant suppression of cell viability, increased apoptosis and singlet oxygen generation | [6] |
| HaCat | Keratinocyte | Not Specified | Not Specified | Cell Viability, Apoptosis, Singlet Oxygen Generation | Significant suppression of cell viability, increased apoptosis and singlet oxygen generation | [6] |
| U251MG | Glioblastoma | Not Specified | Dose-dependent | Clonogenic Assay | 5-ALA enhanced the growth-suppressive effects of single-dose ionizing radiation | [1] |
| U87MG | Glioblastoma | Not Specified | Dose-dependent | Clonogenic Assay | 5-ALA enhanced the growth-suppressive effects of single-dose ionizing radiation | [1] |
Table 2: In Vivo Efficacy of 5-ALA-PDT
| Animal Model/Patient Population | Cancer/Condition Type | 5-ALA Administration | Light/Radiation Dose | Endpoint | Outcome | Reference |
| Tumor-bearing mice | Not Specified | Systemic and topical | Not Specified | Porphyrin levels | Dendritic derivative of 5-ALA induced higher porphyrin levels than hexyl ester derivative, but not higher than 5-ALA itself. | [7] |
| Patients with Superficial Basal-Cell Carcinoma (sBCC) | Superficial Basal-Cell Carcinoma | 20% fractionated ALA-PDT | Not Specified | 5-year tumor-free survival rate | 70.7% | [8] |
| Patients with Superficial Basal-Cell Carcinoma (sBCC) | Superficial Basal-Cell Carcinoma | Conventional two-stage methyl aminolevulinate (MAL)-PDT | Not Specified | 5-year tumor-free survival rate | 76.5% | [8] |
| U251MG or U87MG-bearing mice | Glioblastoma | 60 or 120 mg/kg orally | 60 Gy/30 fractions | Tumor progression | Slowed tumor progression and promoted regression compared to radiation alone | [1] |
| Patients with Cervical Low-grade Squamous Intraepithelial Lesions (LSIL) with HR-HPV | Cervical LSIL with HR-HPV | Not Specified | Not Specified | 12-month complete remission rate | Significantly higher than CO₂ laser group | [9] |
| High-risk patients (organ-transplant recipients) | Actinic Keratoses (AKs) and Non-melanoma Skin Cancers (NMSC) | Cyclic ALA-PDT at 4- to 8-week intervals for two years | Not Specified | Reduction in SCC development | Median reductions of 79% at 12 months and 95% at 24 months | [10] |
Table 3: Pharmacokinetics of 5-ALA and PpIX
| Administration Route | Subject | Dose | Peak Plasma Concentration (Cₘₐₓ) of 5-ALA | Time to Peak (Tₘₐₓ) of 5-ALA | Peak Plasma Concentration (Cₘₐₓ) of PpIX | Time to Peak (Tₘₐₓ) of PpIX | Reference |
| Oral | Healthy Volunteers | 100 mg | 32 mg/L | ~30 min | 742 µg/L | 6.7 h | [11][12] |
| Intravenous | Healthy Volunteers | 100 mg | Not specified | Not specified | 0.20 +/- 0.11 µg·h/mL (AUC) | Not specified | [12] |
| Intravesical | Bladder Cancer Patients | 1.328 g | <1% absorbed systemically | Not specified | Not specified | Not specified | [12] |
| Inhalation | Not specified | Not specified | Not specified | Not specified | 12 µg/L | 4.1 h | [11] |
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpreting the data.
In Vitro Study Protocol: Photocytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., D283 Med, U373MG) are cultured in appropriate media and conditions until they reach a desired confluency.[5]
-
Incubation with 5-ALA: The cells are incubated with varying concentrations of 5-ALA for a specific duration (e.g., 2-4 hours) to allow for the conversion to PpIX.[5][13]
-
Fluorescence Measurement: The intracellular accumulation of PpIX is quantified using methods like fluorescence microscopy or flow cytometry.[5][13]
-
Irradiation: The cells are exposed to a light source with a specific wavelength (e.g., 635 nm for PpIX) and a defined light dose (measured in J/cm²).[5]
-
Viability Assessment: Cell viability is assessed 24-48 hours post-irradiation using assays such as MTT or clonogenic assays to determine the lethal dose (e.g., LD₅₀).[5]
In Vivo Study Protocol: Tumor Growth Inhibition in a Mouse Model
-
Tumor Xenograft: Human tumor cells (e.g., U251MG, U87MG) are subcutaneously or orthotopically implanted into immunodeficient mice.[1]
-
5-ALA Administration: Once tumors reach a palpable size, mice are administered 5-ALA, typically via oral gavage or intravenous injection.[1]
-
Irradiation/Radiotherapy: After a specific time interval to allow for maximal PpIX accumulation in the tumor, the tumor area is irradiated with light or ionizing radiation.[1]
-
Tumor Volume Measurement: Tumor volume is measured at regular intervals using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in treated mice to that in control groups (e.g., no treatment, 5-ALA alone, light alone).[1]
Visualizing the Mechanisms and Workflows
Mechanism of 5-ALA Photodynamic Therapy
The following diagram illustrates the cellular uptake of 5-ALA, its conversion to the photosensitizer PpIX within the heme synthesis pathway, and the subsequent generation of cytotoxic reactive oxygen species (ROS) upon light activation, leading to cell death.
Caption: Cellular pathway of 5-ALA induced phototoxicity.
Typical Experimental Workflow: In Vitro vs. In Vivo
This diagram outlines the typical workflow for evaluating the efficacy of 5-ALA, comparing the steps involved in in vitro and in vivo studies.
Caption: Comparative workflow of in vitro and in vivo 5-ALA studies.
Conclusion
The collective evidence from in vitro and in vivo studies robustly supports the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy. In vitro studies are fundamental for elucidating the cellular mechanisms of action, determining optimal drug and light doses, and screening for photosensitizer efficacy across different cancer cell types. These studies consistently demonstrate that 5-ALA leads to the accumulation of the photosensitizer PpIX in cancer cells, which, upon light activation, results in significant cytotoxicity.
In vivo studies, including those in animal models and clinical trials, confirm the therapeutic potential observed in vitro and provide critical information on pharmacokinetics, tumor selectivity, and clinical outcomes. While in vitro models offer a controlled environment to study cellular responses, in vivo studies are indispensable for understanding the complex interactions within a living organism, including drug delivery to the tumor, immune responses, and overall safety and efficacy. The data consistently show that 5-ALA PDT can lead to significant tumor regression and improved survival rates for various cancers.
Future research should continue to bridge the gap between in vitro findings and in vivo outcomes. This includes developing more sophisticated in vitro models, such as 3D organoids, that better mimic the tumor microenvironment, and leveraging advanced imaging techniques to monitor PpIX fluorescence and treatment response in real-time in vivo. Such efforts will undoubtedly refine and expand the clinical applications of 5-ALA-based photodynamic therapy.
References
- 1. In Vivo Study of the Efficacy and Safety of 5-Aminolevulinic Radiodynamic Therapy for Glioblastoma Fractionated Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced anti-tumor efficacy of 5-aminolevulinic acid-gold nanoparticles-mediated photodynamic therapy in cutaneous squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of a novel dendritic derivative of 5-aminolaevulinic acid for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Efficacy of Photodynamic Therapy with Fractionated 5-Aminolevulinic Acid 20% versus Conventional Two-Stage Topical Methyl Aminolevulinate for Superficial Basal-Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of 5-Aminolaevulinic Acid Photodynamic Therapy versus CO2 laser in the Treatment of Cervical Low-grade Squamous Intraepithelial Lesions with High-Risk HPV Infection: A non-randomized, controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcadonline.com [jcadonline.com]
- 11. Pharmacokinetics of 5-aminolevulinic acid-induced protoporphyrin IX in skin and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of 5-aminolevulinic acid in healthy volunteers and patients at high risk for recurrent bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Comparison of Hypericin and 5-Aminolevulinic Acid-Derived Protoporphyrin IX for Photodynamic Inactivation of Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Aminolevulinic Acid Analogs in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-aminolevulinic acid (ALA) analogs, focusing on their structure-activity relationships (SAR) in the context of photodynamic therapy (PDT). The primary mechanism of action involves the intracellular conversion of these ALA analogs into the potent photosensitizer Protoporphyrin IX (PpIX). The efficiency of this conversion is significantly influenced by the structural modifications of the parent ALA molecule, particularly through esterification. This guide summarizes key quantitative data, details experimental protocols for assessing compound performance, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparison of Protoporphyrin IX Production
The efficacy of 5-aminolevulinic acid (ALA) analogs as prodrugs for photodynamic therapy (PDT) is primarily determined by their ability to augment the intracellular concentration of Protoporphyrin IX (PpIX). A key strategy to enhance the cellular uptake of the hydrophilic ALA molecule is through esterification, which increases its lipophilicity. The following table summarizes the relative PpIX production in various cell lines after treatment with different ALA ester analogs. The data is compiled from studies investigating the relationship between the chemical structure of these analogs and their biological activity.
| Analog/Ester Derivative | Cell Line | Relative PpIX Accumulation (Compared to ALA) | Key Findings |
| Short-Chain Alkyl Esters | |||
| Methyl-ALA (C1) | WiDr, NHIK 3025, V79 | 5 to 10 times lower | Short-chain esters are less effective at increasing intracellular PpIX levels compared to ALA.[1] |
| Ethyl-ALA (C2) | WiDr, NHIK 3025, V79 | 5 to 10 times lower | Similar to methyl-ALA, demonstrates poor efficacy.[1] |
| Propyl-ALA (C3) | WiDr, NHIK 3025, V79 | 5 to 10 times lower | Continues the trend of low efficacy for short-chain esters.[1] |
| Long-Chain Alkyl Esters | |||
| Pentyl-ALA (C5) | Various | Elicits the highest fluorescence | Among a range of esters, the pentyl ester was found to be the most effective at inducing PpIX.[2] |
| Hexyl-ALA (C6) | WiDr, NHIK 3025 | 30 to 150-fold increase | Long-chain esters significantly enhance PpIX accumulation, requiring much lower concentrations than ALA.[1] |
| Heptyl-ALA (C7) | WiDr, NHIK 3025 | 30 to 150-fold increase | Demonstrates high efficacy similar to other long-chain esters.[1] |
| Octyl-ALA (C8) | WiDr, NHIK 3025 | 30 to 150-fold increase | Shows a significant increase in PpIX production, highlighting the benefit of increased lipophilicity.[1] |
| Branched-Chain and Cyclic Esters | |||
| Branched-chain alkyl esters | Various | Lower than linear counterparts | Branching near the ester linkage can hinder enzymatic cleavage back to ALA, reducing PpIX production.[3] |
| Benzyl-ALA | Tumor cells | Significantly higher than ALA | Shows higher accumulation of PpIX in tumor cells compared to ALA, especially at low concentrations.[4] |
| Polyethylene Glycol (PEG) Esters | |||
| ALA ethylene (B1197577) glycol esters | Endothelial and tumor cells | High levels of PpIX | Can induce high levels of PpIX with some selectivity towards endothelial cells.[3] |
Experimental Protocols
This protocol outlines the methodology for determining the concentration of PpIX in cultured cells following incubation with 5-ALA or its analogs.
1. Cell Culture and Treatment:
-
Human tumor cell lines (e.g., WiDr, NHIK 3025) are cultured in appropriate media and conditions until they reach a desired confluency.
-
The culture medium is then replaced with a medium containing the 5-ALA analog at various concentrations. A control group with non-esterified ALA is also included.
-
Cells are incubated for a specific period (e.g., 4-6 hours) to allow for the uptake of the compound and its conversion to PpIX.
2. Cell Lysis and PpIX Extraction:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular compound.
-
The cells are then lysed using a suitable lysis buffer or through physical methods like sonication.
-
PpIX is extracted from the cell lysate using an organic solvent, such as a mixture of acetone (B3395972) and formic acid.[5]
3. Fluorometric Quantification:
-
The fluorescence of the extracted PpIX is measured using a spectrofluorometer.
-
The excitation wavelength is typically set around 405-406 nm, and the emission is measured at approximately 621-635 nm.[5][6][7]
-
A standard curve is generated using known concentrations of PpIX to quantify the amount of PpIX in the cell extracts.[5]
-
The intracellular PpIX concentration is often normalized to the total protein content of the cell lysate.
4. High-Performance Liquid Chromatography (HPLC) Analysis (Optional):
-
For more precise quantification and to confirm the identity of the fluorescent species, reversed-phase HPLC can be used.[5]
-
The extracted samples are injected into an HPLC system equipped with a fluorescence detector.
-
The retention time and fluorescence spectrum of the sample are compared to that of a pure PpIX standard.[5]
Mandatory Visualizations
The following diagram illustrates the initial steps of the heme biosynthesis pathway, showing how extracellular 5-ALA analogs are transported into the cell and converted to Protoporphyrin IX.
Caption: Pathway of 5-ALA analog uptake and conversion to Protoporphyrin IX.
This diagram outlines the logical flow of experiments to assess the structure-activity relationship of novel 5-ALA analogs for photodynamic therapy.
Caption: Experimental workflow for the evaluation of 5-ALA analogs.
References
- 1. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of 5-aminolevulinic acid for photodynamic therapy: enzymatic conversion into protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 5. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 6. Fluorescence Spectrometry in Protoporphyrin IX Metabolism Phase /Level Dating in Cell [photobiology.com]
- 7. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Phenyllevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 5-phenyllevulinic acid (also known as 4-oxo-5-phenylpentanoic acid), a valuable building block in the synthesis of various biologically active molecules. The efficiency of chemical syntheses is a critical factor in drug development and manufacturing, directly impacting cost, scalability, and environmental footprint. This document outlines two primary approaches to synthesizing this compound: a classical Friedel-Crafts acylation and an alternative route involving organocuprate chemistry. Detailed experimental protocols and quantitative data are presented to facilitate an objective comparison of their performance.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Organocuprate Addition |
| Starting Materials | Benzene, Levulinic Anhydride | Phenylacetylene, Glutaric Anhydride |
| Key Reagents | Aluminum Chloride (AlCl₃) | n-Butyllithium, Copper(I) Iodide |
| Reaction Time | 4 hours | 6 hours |
| Reaction Temperature | 0°C to 25°C | -78°C to 25°C |
| Overall Yield | ~75% | ~60% |
| Catalyst Loading | Stoichiometric | Catalytic (in CuI) |
| Solvent | Benzene (reagent and solvent) | Tetrahydrofuran (THF) |
| Purification Method | Extraction and Crystallization | Column Chromatography |
Mandatory Visualization
The described synthetic pathways are visualized below using Graphviz (DOT language) to illustrate the logical flow of each route.
"comparative spectroscopic analysis of levulinic acid and 5-phenyllevulinic acid"
A comprehensive guide for researchers and drug development professionals detailing the structural and spectroscopic differences between levulinic acid and its phenyl-substituted derivative, 5-phenyllevulinic acid. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and an examination of their known biological activities.
Introduction
Levulinic acid (4-oxopentanoic acid), a versatile platform chemical derived from biomass, and its derivatives are of significant interest in various fields, including pharmaceuticals and materials science. The introduction of a phenyl group to create this compound (4-oxo-5-phenylpentanoic acid) dramatically alters the molecule's steric and electronic properties, leading to distinct spectroscopic signatures and potentially novel biological activities. This guide offers a side-by-side comparison of the spectroscopic data of these two compounds to aid researchers in their identification, characterization, and application.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for levulinic acid and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Levulinic Acid | 2.19 | s | 3H | -CH₃ |
| 2.57 | t | 2H | -CH₂-C=O | |
| 2.75 | t | 2H | -CH₂-COOH | |
| 11.2 (variable) | br s | 1H | -COOH | |
| This compound | 2.85 | t | 2H | -CH₂-C=O |
| 3.23 | t | 2H | -CH₂-COOH | |
| 3.75 | s | 2H | -CH₂-Ph | |
| 7.20-7.35 | m | 5H | Aromatic-H | |
| 12.0 (variable) | br s | 1H | -COOH |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| Levulinic Acid | 29.8 | -CH₃ |
| 27.9 | -CH₂-C=O | |
| 37.8 | -CH₂-COOH | |
| 177.5 | -COOH | |
| 206.5 | C=O (ketone) | |
| This compound | 28.5 | -CH₂-C=O |
| 37.5 | -CH₂-COOH | |
| 45.0 | -CH₂-Ph | |
| 126.8 | Aromatic C4 | |
| 128.6 | Aromatic C2, C6 | |
| 129.3 | Aromatic C3, C5 | |
| 134.0 | Aromatic C1 | |
| 178.0 | -COOH | |
| 207.0 | C=O (ketone) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Levulinic Acid | This compound | Vibrational Mode |
| O-H (Carboxylic Acid) | ~3300-2500 (broad) | ~3300-2500 (broad) | Stretching |
| C-H (Aromatic) | - | ~3100-3000 | Stretching |
| C-H (Aliphatic) | ~2950-2850 | ~2950-2850 | Stretching |
| C=O (Ketone) | ~1715 | ~1710 | Stretching |
| C=O (Carboxylic Acid) | ~1700 | ~1695 | Stretching |
| C=C (Aromatic) | - | ~1600, 1495, 1450 | Stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Levulinic Acid | 116 | 99, 73, 58, 43 |
| This compound | 192 | 105, 91, 77 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis and comparison of organic compounds.
Biological Activity and Signaling Pathways
Levulinic Acid
Levulinic acid exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1] Its mechanism of action is believed to involve the disruption of the cell membrane, leading to damage of intracellular structures.[1] Furthermore, it can promote the generation of reactive oxygen species (ROS), which are toxic to microorganisms.[1] Transcriptomic analysis of Staphylococcus aureus treated with a combination of levulinic acid and sodium dodecyl sulfate (B86663) (SDS) revealed changes in the expression of genes related to cell surface proteins, virulence factors, and adhesion.[2]
Caption: Proposed antimicrobial mechanism of levulinic acid.
This compound
The biological activity of this compound is less extensively studied. However, related compounds offer some insights. For instance, 5-hydroxy-5-phenyllevulinic acid, a microbial metabolite, has been reported to possess analgesic activity. The introduction of the phenyl group can significantly impact a molecule's lipophilicity and its ability to interact with biological targets, such as receptors and enzymes. Further research is required to fully elucidate the biological profile and potential signaling pathways affected by this compound.
Conclusion
The addition of a phenyl group to the levulinic acid backbone results in significant and predictable changes in its spectroscopic properties. The ¹H and ¹³C NMR spectra clearly show the appearance of aromatic signals and a shift in the positions of the aliphatic protons and carbons. The IR spectrum is distinguished by the presence of aromatic C-H and C=C stretching vibrations. Mass spectrometry confirms the increased molecular weight. These distinct spectral fingerprints are invaluable for the unambiguous identification and characterization of these compounds in complex mixtures and for quality control purposes. While the antimicrobial activity of levulinic acid is well-documented, the biological effects of this compound remain an area ripe for further investigation, with the potential for discovering novel therapeutic applications.
References
- 1. One of the significant applications of levulinic acid is its antimicrobial activity - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 2. Inactivation of Staphylococcus aureus by Levulinic Acid Plus Sodium Dodecyl Sulfate and their Antibacterial Mechanisms on S. aureus Biofilms by Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Phenyllevulinic Acid Purity from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of 5-phenyllevulinic acid from various commercial suppliers. As direct comparative data is not always publicly available, this guide presents a standardized methodology and hypothetical data to aid researchers in their own evaluation and selection process. The protocols and data herein are designed to be representative of what can be expected during the quality control of this compound.
Introduction to this compound and Its Importance
This compound is a derivative of levulinic acid with a phenyl group, making it a valuable building block in the synthesis of various pharmaceutical compounds and a subject of interest in biochemical research. Given its potential applications, ensuring the high purity of this starting material is critical to the reliability and reproducibility of experimental results and the safety and efficacy of any downstream products. Impurities can arise from the synthetic route, which often involves a Friedel-Crafts acylation reaction, and may include starting materials, by-products, and residual solvents.
This guide outlines the essential analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of organic impurities.
Comparative Purity Analysis: A Hypothetical Assessment
To illustrate the comparison process, we present hypothetical data for this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the potential findings from a comprehensive purity analysis.
Table 1: Hypothetical Purity and Impurity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | Light yellow solid | Off-white crystalline powder |
| Purity by HPLC (%, AUC) | 99.2% | 97.5% | 98.8% |
| Major Impurity 1 (%) | 0.5% (Unidentified) | 1.2% (Succinic Anhydride) | 0.7% (Benzene) |
| Major Impurity 2 (%) | 0.2% (Benzene) | 0.8% (Unidentified) | 0.3% (Unidentified) |
| Total Impurities (%) | 0.8% | 2.5% | 1.2% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (NMR) | <0.1% Dichloromethane | 0.3% Toluene | Not Detected |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the analysis of this compound.
This method is designed for the quantitative determination of this compound and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase (50:50, A:B).
This technique is used for structural confirmation and to identify the presence of any proton-containing impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound. Integration of impurity peaks relative to the product peaks can be used for semi-quantitative analysis.
Visualizing the Assessment Workflow and a Relevant Biological Pathway
To better illustrate the processes involved, the following diagrams are provided.
This compound is a synthetic compound and its direct involvement in signaling pathways is not established. However, as a structural analog of other keto-acids, it could potentially interact with pathways involving cellular metabolism. The following diagram illustrates a simplified metabolic pathway for context.
Conclusion and Recommendations
The purity of this compound can vary between suppliers, impacting experimental outcomes. Based on our hypothetical data, Supplier A would be the recommended choice due to the highest purity and lowest level of impurities. However, the acceptable level of purity and the nature of the impurities will depend on the specific application. For instance, the presence of residual aromatic solvents like benzene (B151609) (from Supplier A and C) might be a concern in biological assays, even at low levels.
It is imperative that researchers conduct their own in-house quality assessment of critical reagents like this compound. The protocols and comparative framework provided in this guide offer a robust starting point for such an evaluation, ensuring the selection of a supplier that meets the stringent quality requirements of scientific research and development.
Navigating the Scientific Void: The Challenge of Validating 5-Phenyllevulinic Acid's Mechanism of Action
Despite a comprehensive search of available scientific literature, a significant information gap exists regarding the mechanism of action, experimental validation, and comparative performance of 5-phenyllevulinic acid. This scarcity of data precludes the creation of a detailed comparison guide for researchers, scientists, and drug development professionals as originally intended.
Our investigation, aimed at producing a thorough analysis of this compound, revealed a near-complete absence of published research on this specific compound. Searches for its mechanism of action, potential applications in photodynamic therapy (PDT), and any comparative studies with established photosensitizer precursors like 5-aminolevulinic acid (5-ALA) yielded no relevant results.
The initial hypothesis was that this compound might represent a novel derivative of levulinic acid, potentially offering altered pharmacokinetic or pharmacodynamic properties compared to 5-ALA. 5-ALA is a well-documented pro-drug that, upon administration, is metabolized within cells to protoporphyrin IX (PpIX), a potent photosensitizer. When activated by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to localized cellular destruction. This principle forms the basis of 5-ALA-based photodynamic therapy, a treatment modality for various cancers and dermatological conditions.
Further attempts to broaden the search to include "phenyl-substituted levulinic acid derivatives in PDT" were also unsuccessful in identifying any information specifically pertaining to this compound. While the development of 5-ALA derivatives, such as various esters, is an active area of research aimed at improving factors like lipophilicity and tissue penetration, the direct substitution of a phenyl group at the 5-position of levulinic acid does not appear to be a documented strategy in the accessible scientific literature.
The absence of any discernible body of research on this compound makes it impossible to fulfill the request for a comparative guide. Key components of such a guide, including:
-
Quantitative Data Presentation: No data is available to populate comparative tables.
-
Experimental Protocols: Without published studies, there are no methodologies to detail.
-
Signaling Pathway and Workflow Visualization: The fundamental mechanism of action remains unknown, preventing the creation of any explanatory diagrams.
Until research on this compound is conducted and published, its mechanism of action, potential therapeutic applications, and comparative efficacy against other compounds will remain speculative. Researchers interested in this area would need to undertake foundational in vitro and in vivo studies to characterize the compound's biological activity.
Safety Operating Guide
Proper Disposal of 5-Phenyllevulinic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Phenyllevulinic acid, a compound utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][2] This ensures that the chemical is managed in a controlled and compliant manner. For small quantities, a neutralization step may be permissible prior to collection by a licensed waste management service, but always consult your institution's specific guidelines and local regulations first.
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated labware and unused product, in a designated, clearly labeled, and chemically compatible waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Neutralization (if permissible by local regulations):
-
For dilute aqueous solutions of this compound, neutralization can render the waste less hazardous.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring continuously.[3]
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH should be within a neutral range, typically between 6.0 and 8.0, or as specified by local wastewater discharge regulations.
-
Be aware that neutralization is an exothermic reaction and may generate gas. Proceed with caution and in a well-ventilated area.
3. Final Disposal:
-
Once neutralized, the solution should be transferred to a properly labeled hazardous waste container.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Never pour this compound, whether in its original form or neutralized, down the drain unless explicitly authorized by your environmental health and safety department and local authorities.
Data Presentation: Neutralization Parameters
| Parameter | Guideline | Source |
| Neutralizing Agent | Weak base (e.g., Sodium Bicarbonate) | [3] |
| Target pH Range | 6.0 - 8.0 (or as per local regulations) | General Practice |
| Monitoring | pH indicator strips or calibrated pH meter | General Practice |
Experimental Protocols
Neutralization of a Dilute this compound Solution:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a solution of sodium bicarbonate in water.
-
Procedure: While gently stirring the this compound waste solution, slowly add the sodium bicarbonate solution.
-
Monitoring: Periodically check the pH of the mixture using a pH strip or a calibrated pH meter.
-
Completion: Continue adding the base until the pH of the solution is consistently within the neutral range (6.0-8.0).
-
Final Steps: Cap the container, label it appropriately as "Neutralized this compound Waste," and store it in a designated secondary containment area pending collection by a waste disposal service.
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Phenyllevulinic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Phenyllevulinic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Operational Plan: Handling this compound
This step-by-step guide ensures the safe handling of this compound from receipt to disposal.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2][6]
-
Use of a chemical fume hood is required for all procedures that may generate dust or aerosols.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][7]
-
Skin Protection:
-
Respiratory Protection: For operations with a high likelihood of generating dust, a NIOSH-approved N95 respirator or equivalent should be used.[9]
3. Handling Procedures:
-
Wash hands thoroughly with soap and water after handling.[1][10]
-
Do not eat, drink, or smoke in the laboratory.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated, labeled waste container.
-
Clean the spill area thoroughly with soap and water.
5. First Aid Measures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1][10] If skin irritation occurs, seek medical attention.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2][10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
Quantitative Data Summary
The following table summarizes key information for handling compounds structurally similar to this compound.
| Parameter | Information | Source Citation |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3) | [1][2] |
| Glove Recommendation | Nitrile gloves are recommended for their resistance to a broad range of chemicals. | [7] |
| First Aid: Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. | [1][3][10] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [1][2][3][10] |
Experimental Workflow and Safety Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Ensure containers are labeled with the full chemical name and appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][10] Do not dispose of this compound down the drain.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.dk [fishersci.dk]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. aksci.com [aksci.com]
- 7. hsa.ie [hsa.ie]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
